Product packaging for Itraconazole-d3(Cat. No.:CAS No. 1217512-35-0)

Itraconazole-d3

Cat. No.: B602483
CAS No.: 1217512-35-0
M. Wt: 708.6 g/mol
InChI Key: VHVPQPYKVGDNFY-NZHIZTFASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sporanox, with the generic name Itraconazole, is a potent synthetic triazole antifungal agent used in scientific research . Its primary characterized mechanism of action is the inhibition of a critical step in fungal ergosterol biosynthesis . Itraconazole specifically targets and inhibits the fungal cytochrome P450 enzyme 14α-demethylase. This inhibition prevents the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane, leading to membrane instability and ultimately fungal cell death . In research settings, Itraconazole is noted for its broad spectrum of activity against a variety of fungal species, making it a valuable tool for studying systemic mycoses such as aspergillosis, blastomycosis, and histoplasmosis . Beyond its established antifungal properties, research has explored other potential applications. Studies have investigated Itraconazole's ability to inhibit the Hedgehog signaling pathway and its anti-angiogenic effects, opening avenues for investigation in oncology research . From a pharmacokinetic perspective, Itraconazole is highly protein-bound (over 99%) and is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system . It is important for researchers to note that this high level of metabolism and its role as a strong CYP3A4 inhibitor can lead to significant drug-drug interactions in clinical contexts, a factor that may be relevant for certain experimental designs . This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H38Cl2N8O4 B602483 Itraconazole-d3 CAS No. 1217512-35-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1217512-35-0

Molecular Formula

C35H38Cl2N8O4

Molecular Weight

708.6 g/mol

IUPAC Name

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1-trideuteriobutan-2-yl)-1,2,4-triazol-3-one

InChI

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1/i2D3

InChI Key

VHVPQPYKVGDNFY-NZHIZTFASA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CC)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Appearance

Off-White to Light Beige Solid

melting_point

163-165°C

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

84625-61-6 (unlabelled)

Synonyms

(+/-)-4-[4-[4-[4-[[(2R,4S)-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methyl-d3-propyl)-3H-1,2,4-triazol-3-one

tag

Itraconazole

Origin of Product

United States

Foundational & Exploratory

Synthesis of Deuterated Itraconazole: A Technical Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of the synthesis of deuterated itraconazole for research purposes. It is intended for researchers, scientists, and professionals in drug development who require isotopically labeled itraconazole for use as an internal standard in pharmacokinetic studies, metabolic profiling, and as a tool for mechanistic investigations. This document covers the rationale for deuteration, a proposed synthetic strategy, and detailed information on the relevant signaling pathways of itraconazole.

Introduction: The Significance of Deuterated Itraconazole

Itraconazole is a broad-spectrum triazole antifungal agent.[1][2][3] Beyond its established use in treating fungal infections, itraconazole has garnered significant interest for its potent anti-cancer properties, primarily through the inhibition of the Hedgehog (Hh) signaling pathway and angiogenesis.[4][5][6]

Deuterium-labeled compounds, such as deuterated itraconazole, are invaluable tools in pharmaceutical research. The substitution of hydrogen with its stable isotope, deuterium, offers a subtle modification that does not significantly alter the compound's chemical properties but provides a distinct mass signature. This makes deuterated itraconazole an ideal internal standard for quantitative analysis by mass spectrometry (MS), enabling precise measurement of the parent drug in complex biological matrices.

Synthetic Approach to Deuterated Itraconazole

While various deuterated forms of itraconazole (e.g., Itraconazole-d3, -d5) are commercially available as analytical standards, detailed synthetic protocols are often proprietary. However, a plausible synthetic strategy can be devised based on the established synthesis of itraconazole and known deuteration methods.

The most common positions for deuteration in commercially available standards are on the sec-butyl side chain of the triazolone ring.[7] Therefore, a logical approach involves the synthesis of a deuterated sec-butyl precursor, which is then incorporated into the itraconazole scaffold.

A proposed synthetic workflow is outlined below:

G cluster_start Deuterated Precursor Synthesis cluster_main Itraconazole Synthesis Deuterated_2_bromobutane Deuterated 2-bromobutane (e.g., 2-bromobutane-d5) Alkylation N-Alkylation Deuterated_2_bromobutane->Alkylation Reactant Triazolone_Intermediate Triazolone Intermediate (CAS: 106461-41-0) Triazolone_Intermediate->Alkylation Reactant Coupling Coupling with Dioxolane Moiety Alkylation->Coupling Deuterated_Itraconazole Deuterated Itraconazole Coupling->Deuterated_Itraconazole G Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Itraconazole Itraconazole Itraconazole->Lanosterol_14a_demethylase Inhibits G cluster_off Hh Pathway OFF cluster_on Hh Pathway ON PTCH1 PTCH1 SMO_inactive SMO (inactive) PTCH1->SMO_inactive Inhibits SUFU_GLI SUFU-GLI Complex GLI_active GLI (active) SUFU_GLI->GLI_active Hh_Ligand Hedgehog Ligand PTCH1_bound PTCH1 Hh_Ligand->PTCH1_bound Binds SMO_active SMO (active) PTCH1_bound->SMO_active Inhibition Lifted SMO_active->SUFU_GLI Dissociates Target_Gene_Expression Target Gene Expression GLI_active->Target_Gene_Expression Itraconazole Itraconazole Itraconazole->SMO_active Inhibits G HER2 HER2 PI3K PI3K HER2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation and Survival mTOR->Cell_Proliferation Itraconazole Itraconazole Itraconazole->HER2 Downregulates Expression Itraconazole->AKT Inhibits Phosphorylation

References

Technical Guide: The Rationale and Application of Itraconazole-d3 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the principles and practical applications of using Itraconazole-d3 as an internal standard for the quantitative bioanalysis of itraconazole. The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the gold standard for therapeutic drug monitoring and pharmacokinetic studies.

The Foundational Role of Internal Standards in Quantitative Bioanalysis

In quantitative bioanalysis, the goal is to accurately determine the concentration of an analyte within a complex biological matrix, such as plasma or serum. However, the analytical process is subject to various sources of potential error. An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample before processing.[1] Its primary purpose is to normalize the analytical response of the analyte, thereby correcting for variability introduced during the analytical workflow.[1]

Key sources of variability that an effective internal standard can mitigate include:

  • Sample Preparation: Inconsistencies in analyte recovery during extraction procedures (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[2][3]

  • Instrumental Analysis: Minor variations in injection volume and instrument response drift over the course of an analytical run.[1]

  • Matrix Effects: Suppression or enhancement of the analyte's ionization in the mass spectrometer source due to co-eluting endogenous components from the biological matrix.[4]

The ideal internal standard behaves identically to the analyte throughout the entire analytical process but is distinguishable by the detector.[2] This leads to the principle of using stable isotope-labeled (SIL) internal standards, which are widely considered the most appropriate choice for LC-MS/MS bioanalysis.[1][2][5][6]

This compound: The Ideal Internal Standard for Itraconazole Quantification

This compound is the deuterated analog of Itraconazole, where three hydrogen atoms have been replaced by their stable, non-radioactive isotope, deuterium. This subtle structural modification makes it an exemplary internal standard for several key reasons.

  • Physicochemical Similarity: this compound shares nearly identical chemical and physical properties with unlabeled itraconazole. This ensures that it has the same extraction recovery, chromatographic retention time (co-elution), and ionization efficiency.[2] This co-elution is critical because it means both the analyte and the IS experience the exact same matrix effects at the same time, allowing for highly effective normalization.

  • Mass Distinguishability: The incorporation of deuterium atoms increases the mass of the molecule. This mass difference allows the mass spectrometer to detect and quantify the analyte and the internal standard independently, even though they elute from the chromatography column simultaneously.[7]

  • Label Stability: The deuterium labels in this compound are placed in stable, non-exchangeable positions on the molecule.[5] This is crucial to prevent the loss of deuterium and subsequent conversion of the IS into the unlabeled analyte, which would compromise the accuracy of the results.[5][8]

The use of a SIL IS like this compound significantly improves the precision, accuracy, and robustness of the bioanalytical method compared to using a structural analog, which may have different extraction, chromatographic, and ionization behaviors.[9][10]

Rationale_for_SIL_IS cluster_analyte Analyte (Itraconazole) cluster_process Bioanalytical Workflow Analyte Analyte in Plasma Extraction Sample Extraction Analyte->Extraction SIL_IS SIL IS (this compound) SIL_IS->Extraction Added to sample MS_Ionization MS Ionization (Matrix Effects) Analog_IS Analog IS (Different Structure) Analog_IS->Extraction Added to sample LC_Separation LC Separation Extraction->LC_Separation LC_Separation->MS_Ionization Accurate Accurate & Precise Quantification MS_Ionization->Accurate Tracks Analyte Perfectly Inaccurate Potentially Inaccurate Quantification MS_Ionization->Inaccurate Behaves Differently exp1 SIL IS co-elutes and experiences the same matrix effects as the analyte. exp2 Analog IS may have different retention time, recovery, and ionization efficiency.

Caption: Logical flow demonstrating the superiority of a SIL internal standard.

Representative Experimental Protocol: LC-MS/MS Analysis of Itraconazole

The following protocol is a representative example for the quantification of itraconazole in human plasma using this compound as the internal standard.

3.1 Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting itraconazole from plasma.[11][12]

  • Aliquot 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., 100 ng/mL this compound in methanol).

  • Vortex briefly to mix.

  • Add 400 µL of a precipitation solvent (e.g., acetonitrile containing 0.5% formic acid) to denature and precipitate plasma proteins.[13]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation and extraction of the analyte and IS.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

Experimental_Workflow Start Human Plasma Sample (100 µL) Add_IS Spike with this compound IS (50 µL) Start->Add_IS Add_Solvent Add Protein Precipitation Solvent (e.g., Acetonitrile with 0.5% Formic Acid) (400 µL) Add_IS->Add_Solvent Vortex Vortex (1 min) Add_Solvent->Vortex Centrifuge Centrifuge (5 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analysis LC-MS/MS Analysis Transfer->Analysis Data Data Acquisition & Processing (Ratio of Analyte Area / IS Area) Analysis->Data

Caption: Standard bioanalytical workflow for itraconazole analysis.

3.2 Data Presentation: Instrumental and Method Parameters

Quantitative data from the LC-MS/MS system is crucial for method validation and sample analysis. A ratio of the analyte peak area to the internal standard peak area is used for calibration and quantification.[13]

Table 1: Mass Spectrometry Parameters

CompoundPrecursor Ion (Q1 m/z)Product Ion (Q3 m/z)Ionization Mode
Itraconazole705.3392.3ESI Positive
This compound (IS)708.2392.4ESI Positive
(Note: Precursor-to-product ion transitions are representative and may vary slightly based on the specific instrument and optimization. Itraconazole-d5 is also commonly used, with a precursor ion of m/z 710.3)[13][14][15]

Table 2: Chromatographic Conditions

ParameterSpecification
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient Start at 40% B, ramp to 95% B, re-equilibrate
Column Temperature 40 °C
Total Run Time ~3-4 minutes
(Note: These are typical conditions and should be optimized for the specific application and instrumentation.)[13][15]

Table 3: Representative Method Validation Summary

ParameterResultAcceptance Criteria
Linearity Range 1 - 250 ng/mLr² > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mLAccuracy: ±20%, Precision: ≤20%
Intra-day Precision (CV%) < 13.7%≤15% (≤20% at LLOQ)
Inter-day Precision (CV%) < 10.9%≤15% (≤20% at LLOQ)
Intra-day Accuracy (% Bias) 95.6% - 108.2%Within ±15% (±20% at LLOQ)
Inter-day Accuracy (% Bias) 86.6% - 117.5%Within ±15% (±20% at LLOQ)
Recovery > 70%Consistent and reproducible
Matrix Effect 95% - 112%Minimal and compensated by IS
(Note: Data synthesized from typical performance characteristics reported in literature for validated itraconazole assays.)[12][15][16]

Conclusion

The use of a stable isotope-labeled internal standard is indispensable for developing robust, accurate, and precise bioanalytical methods using LC-MS/MS. This compound serves as the ideal internal standard for itraconazole quantification due to its near-identical physicochemical properties, which allow it to effectively track and correct for variability throughout the analytical process, especially unpredictable matrix effects. By co-eluting with the analyte and being distinguishable by mass, this compound ensures the highest quality data for critical applications such as therapeutic drug monitoring and pharmacokinetic studies, ultimately supporting safer and more effective drug development and patient care.

References

Physical and chemical properties of Itraconazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Itraconazole-d3

This compound is the deuterium-labeled analog of Itraconazole.[1] It serves as a crucial internal standard for the precise quantification of Itraconazole in biological samples and pharmacokinetic studies through mass spectrometry and liquid chromatography techniques.[1] Itraconazole itself is a broad-spectrum triazole antifungal agent used to treat a variety of systemic and superficial fungal infections.[2][3][4] It functions primarily by inhibiting the fungal cytochrome P450-dependent enzyme, lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of fungal cell membranes.[5][6][7] This disruption leads to altered membrane permeability and function, ultimately inhibiting fungal growth.[7] Beyond its antifungal activity, Itraconazole has also been investigated for its antitumor effects, notably through the suppression of signaling pathways like HER2/AKT.[8]

Physical and Chemical Properties

The core physical and chemical characteristics of this compound are summarized below. Data for the parent compound, Itraconazole, are included for comparison, as many physical properties are nearly identical.

General and Computed Properties
PropertyValue (this compound)Value (Itraconazole)Source
Molecular Formula C₃₅H₃₅D₃Cl₂N₈O₄C₃₅H₃₈Cl₂N₈O₄[9][10]
Molecular Weight 708.7 g/mol 705.6 g/mol [9][10]
Exact Mass 707.2581373 Da704.2393071 Da[2][9]
CAS Number 1217512-35-084625-61-6[9]
IUPAC Name 4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1-trideuteriobutan-2-yl)-1,2,4-triazol-3-one4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylpropyl)-2,4-dihydro-3H-1,2,4-triazol-3-one[9][11]
Appearance White to almost white powderWhite to almost white powder[3]
XLogP3 5.75.7[2][9]
Hydrogen Bond Donors 00[12]
Hydrogen Bond Acceptors 77[12]
Rotatable Bonds 1111[12]
Topological Polar Surface Area 101 Ų104.18 Ų[9][12]

Experimental Protocols

The characterization and quantification of Itraconazole and its deuterated analog involve various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the determination of Itraconazole in pharmaceutical dosage forms and biological fluids.[13][14]

  • Objective: To separate, identify, and quantify Itraconazole.

  • Sample Preparation:

    • For capsule formulations, the powder from twenty capsules is collected.[13]

    • A weight of powder equivalent to 10 mg of Itraconazole is transferred to a 10 ml volumetric flask with a solvent like ethanol or methanol and sonicated for 30 minutes to dissolve the compound.[13]

    • The solution is filtered to obtain a stock solution (e.g., 1000 µg/ml), which is then further diluted to fall within the linearity range of the instrument.[13]

  • Instrumentation & Conditions:

    • Column: A common choice is a C18 column (e.g., Dionex C18, 4.6 mm × 250 mm, 5 µm).[3]

    • Mobile Phase: A mixture of an organic solvent and a buffer is typically used. One example is methanol and pH 7.5 potassium dihydrogen phosphate in a 40:60 ratio, degassed via ultrasonication.[3]

    • Flow Rate: A typical flow rate is 1.5 ml/min.[3]

    • Detection: UV detection is commonly set at a wavelength where Itraconazole shows maximum absorbance, such as 262 nm or 306 nm.[3][13]

  • Data Analysis: The retention time for Itraconazole under these conditions is approximately 5.2 minutes.[3] Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.[3] this compound is used as an internal standard to improve accuracy.[1]

UV-Visible Spectrophotometry

This method provides a simpler and faster alternative for the quantification of Itraconazole in bulk and pharmaceutical forms.[13]

  • Objective: To determine the concentration of Itraconazole based on its absorbance of UV light.

  • Sample Preparation:

    • A standard stock solution is prepared by dissolving a known weight of Itraconazole in a suitable solvent, such as ethanol or methanol.[3][13]

    • This stock solution is used to prepare a series of dilutions to establish a calibration curve (e.g., in the range of 4-14 µg/ml).[13]

  • Analysis:

    • The absorbance spectrum of Itraconazole in the chosen solvent is recorded to determine the wavelength of maximum absorbance (λmax), which is typically 262 nm in ethanol.[3][13]

    • The absorbance of the sample solutions is measured at this λmax.[13]

  • Data Analysis: The concentration of Itraconazole in the sample is calculated using the Beer-Lambert law and the calibration curve. The method's accuracy is often confirmed by recovery studies.[3]

Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD)

These techniques are used to characterize the solid-state properties of Itraconazole, such as its crystallinity.

  • Objective: To determine if Itraconazole is in a crystalline or amorphous state, which significantly affects its solubility and dissolution rate.[15]

  • Methodology:

    • DSC: The sample is heated at a constant rate, and the heat flow to or from the sample is measured. Crystalline materials show a sharp endothermic peak at their melting point, while amorphous forms exhibit a glass transition.

    • XRPD: The sample is irradiated with X-rays, and the diffraction pattern is recorded. Crystalline materials produce a characteristic pattern of sharp peaks, whereas amorphous materials produce a broad halo.[15]

  • Application: These methods are crucial in the development of solid dispersions of Itraconazole, where the drug is converted to an amorphous form to enhance its poor aqueous solubility.[16]

Signaling Pathways and Workflows

Antifungal Mechanism of Action

Itraconazole's primary antifungal activity stems from the disruption of ergosterol synthesis in the fungal cell membrane.[5][6]

G Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Fungal Cytochrome P450) Lanosterol->Enzyme substrate Ergosterol Ergosterol Enzyme->Ergosterol converts to DisruptedMembrane Disrupted Cell Membrane (Increased Permeability, Cell Death) Enzyme->DisruptedMembrane synthesis blocked Itraconazole Itraconazole Itraconazole->Enzyme inhibits Membrane Fungal Cell Membrane (Normal Integrity & Function) Ergosterol->Membrane essential component of

Caption: Antifungal mechanism of Itraconazole via inhibition of ergosterol synthesis.

Anticancer Signaling Pathway (Esophageal Cancer)

Itraconazole has demonstrated antitumor properties by inhibiting the HER2/AKT signaling pathway.[8]

G Itraconazole Itraconazole HER2 HER2 Itraconazole->HER2 downregulates AKT AKT Phosphorylation Itraconazole->AKT reduces PI3K PI3K HER2->PI3K PI3K->AKT mTOR mTOR AKT->mTOR S6 S6 Phosphorylation mTOR->S6 Proliferation Cell Proliferation & Survival S6->Proliferation G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (Internal Std) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract LC HPLC Separation (C18 Column) Extract->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Ratio Calculate Peak Area Ratio (Itraconazole / this compound) MS->Ratio Curve Compare to Calibration Curve Ratio->Curve Result Final Concentration Curve->Result

References

Technical Guide to the Certificate of Analysis for Itraconazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Itraconazole-d3. This compound serves as a critical internal standard for the quantitative analysis of Itraconazole in biological matrices and pharmaceutical formulations, primarily by liquid chromatography-mass spectrometry (LC-MS). This document outlines the expected quality specifications, detailed experimental protocols for identity and purity assessment, and visual representations of key processes and structures.

Representative Certificate of Analysis Data

The following tables summarize the typical quantitative data found on a CoA for this compound. These values represent common specifications for a high-quality reference standard.

Table 1: General Information and Physical Properties

ParameterSpecification
Product Name This compound
CAS Number 1217512-35-0[1]
Molecular Formula C₃₅H₃₅D₃Cl₂N₈O₄
Molecular Weight 708.65 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol

Table 2: Quality Control and Purity Analysis

TestMethodSpecification
Identification ¹H NMRConforms to structure
Mass SpectrometryConforms to structure
Assay HPLC-UV≥ 98.0%
Chemical Purity HPLC-UV≥ 98.0%
Isotopic Purity Mass Spectrometry≥ 99% Deuterium incorporation
Isotopic Enrichment Mass SpectrometryNo significant isotopic scrambling
Residual Solvents GC-HSMeets USP <467> requirements
Water Content Karl Fischer Titration≤ 1.0%

Experimental Protocols

Detailed methodologies for the key analytical techniques used to certify this compound are provided below. These protocols are based on established analytical methods for Itraconazole and its isotopologues.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is used to determine the chemical purity of this compound and to quantify its concentration (assay).

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol). A common mobile phase composition is a mixture of acetonitrile and a buffer solution.

  • Flow Rate : Typically 1.0 - 1.5 mL/min.

  • Detection Wavelength : UV detection at approximately 262 nm, which is the absorption maximum for Itraconazole.[2]

  • Injection Volume : 10 - 20 µL.

  • Procedure : A solution of this compound is prepared in a suitable diluent (e.g., methanol/tetrahydrofuran mixture) and injected into the HPLC system. The peak area of this compound is compared to that of a certified reference standard to determine the assay. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is crucial for confirming the molecular weight of this compound and determining its isotopic purity and enrichment.

  • Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Mode : Electrospray Ionization (ESI) in positive ion mode is typically used.

  • Mass Analyzer : Set to scan for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For this compound, this would be approximately 709.65.

  • Procedure for Identity : The sample is introduced into the mass spectrometer, and the resulting mass spectrum is analyzed to confirm that the observed molecular weight corresponds to the theoretical molecular weight of this compound.

  • Procedure for Isotopic Purity : The relative intensities of the mass peaks corresponding to the deuterated (d3), partially deuterated (d1, d2), and non-deuterated (d0) forms of Itraconazole are measured. The isotopic purity is calculated based on the high abundance of the d3 isotopologue. The absence of significant scrambling (deuterium exchange) is also verified.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and verifying the position of the deuterium labels.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent : A deuterated solvent in which the sample is soluble, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).

  • Procedure : A small amount of the this compound sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The spectrum is then compared to the known spectrum of non-deuterated Itraconazole. The absence or significant reduction of the signal corresponding to the protons that have been replaced by deuterium confirms the successful labeling at the intended position. The chemical shifts of the remaining protons should be consistent with the structure of Itraconazole.[3]

Mandatory Visualizations

The following diagrams illustrate the general workflow of a Certificate of Analysis and the chemical structure of this compound.

CoA_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Review & Approval cluster_3 Final Product Sample_Reception Sample Reception Sample_Login Sample Login & Labeling Sample_Reception->Sample_Login Sample_Distribution Distribution to Labs Sample_Login->Sample_Distribution QC_Labs QC Laboratories Sample_Distribution->QC_Labs HPLC HPLC Analysis (Purity, Assay) QC_Labs->HPLC MS Mass Spectrometry (Identity, Isotopic Purity) QC_Labs->MS NMR NMR Spectroscopy (Structure) QC_Labs->NMR KF Karl Fischer (Water Content) QC_Labs->KF GC GC-HS (Residual Solvents) QC_Labs->GC Data_Review Data Review HPLC->Data_Review MS->Data_Review NMR->Data_Review KF->Data_Review GC->Data_Review QA_Approval QA Approval Data_Review->QA_Approval CoA_Generation CoA Generation QA_Approval->CoA_Generation Final_CoA Certificate of Analysis CoA_Generation->Final_CoA

Caption: General workflow for the generation of a Certificate of Analysis.

Itraconazole_d3_Structure Itraconazole label_node This compound

References

A Technical Guide to Commercially Available Itraconazole-d3 Standards for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of commercially available Itraconazole-d3 standards. This document outlines the commercial sources, provides detailed experimental protocols for its use as an internal standard, and illustrates its metabolic context.

Introduction

This compound is the deuterated analog of Itraconazole, a broad-spectrum triazole antifungal agent.[1] Its primary application in a research setting is as an internal standard for the quantification of Itraconazole in biological matrices using mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The stable isotope label ensures that this compound has nearly identical chemical and physical properties to Itraconazole, but with a distinct molecular weight, allowing for accurate and precise quantification by correcting for variations during sample preparation and analysis.[3]

Commercially Available this compound Standards

A variety of suppliers offer this compound for research purposes. The following table summarizes the key quantitative data for these commercially available standards. Researchers should always refer to the supplier's certificate of analysis for the most accurate and up-to-date information.

SupplierCatalog NumberCAS NumberMolecular FormulaPurityAvailable Formats
Veeprho Not specified1217512-35-0C35H35D3Cl2N8O4High qualityNot specified
MedChemExpress (MCE) HY-17514S11217512-35-0C35H35D3Cl2N8O499.62%Solid
SynZeal SZ-I011D011217512-35-0C35H35D3Cl2N8O4Not specifiedNot specified
Simson Pharma Limited Not specified1217512-35-0C35H35D3Cl2N8O4High qualityNot specified
LGC Standards TRC-I9375031217512-35-0C35H35D3Cl2N8O4Not specified1 mg, 5 mg, 10 mg
Artis Standards Not specified1217512-35-0Not specifiedNot specifiedNot specified

Experimental Protocols

The use of this compound as an internal standard is crucial for accurate bioanalytical methods. Below is a detailed experimental protocol for the quantification of Itraconazole in human plasma using LC-MS/MS, based on established methodologies.[4][5][6][7]

Preparation of Stock and Working Solutions
  • Itraconazole and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve Itraconazole and this compound in a suitable solvent such as methanol or a 1:1 water:methanol mixture.[4][5]

  • Working Standard Solutions: Prepare a series of working standard solutions of Itraconazole by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol/water) to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) by diluting the stock solution with methanol.[7]

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.[7]

  • For calibration standards, add a known amount of the Itraconazole working standard solutions. For quality control (QC) samples and unknown samples, add 50 µL of the appropriate solvent.

  • Add 400 µL of acetonitrile containing 0.5% formic acid to precipitate the plasma proteins.[7]

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 3500 rpm for 5 minutes to pellet the precipitated proteins.[7]

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm).[7]

  • Mobile Phase:

    • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.[7]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

  • Gradient Elution: A suitable gradient to separate Itraconazole from endogenous plasma components.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Itraconazole and this compound. A common transition for Itraconazole is m/z 705.3 → 392.4.[6] The transition for this compound will be shifted by the mass of the deuterium labels.

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of Itraconazole to this compound against the concentration of the calibration standards.

  • Determine the concentration of Itraconazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Itraconazole's Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Itraconazole's primary antifungal activity stems from its ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[8][9][10] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[10] By inhibiting its synthesis, Itraconazole disrupts the integrity and function of the fungal cell membrane, leading to cell death.[9][10]

Itraconazole_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_cell Fungal Cell Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 14-demethyl-Lanosterol 14-demethyl-Lanosterol Lanosterol->14-demethyl-Lanosterol Lanosterol 14α-demethylase Ergosterol Ergosterol 14-demethyl-Lanosterol->Ergosterol Multiple Steps Fungal Cell Membrane\n(Integrity & Function) Fungal Cell Membrane (Integrity & Function) Ergosterol->Fungal Cell Membrane\n(Integrity & Function) Itraconazole Itraconazole Itraconazole->Inhibition caption Itraconazole inhibits Lanosterol 14α-demethylase.

Itraconazole's inhibition of the ergosterol biosynthesis pathway.
Experimental Workflow for Itraconazole Quantification

The following diagram illustrates the typical workflow for the quantification of Itraconazole in a biological sample using this compound as an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with This compound (IS) Plasma->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Itraconazole / this compound) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification caption Workflow for Itraconazole quantification using an internal standard.

LC-MS/MS workflow for Itraconazole quantification.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Itraconazole in research and drug development. This guide provides a foundational understanding of the commercially available standards and a detailed methodology for their application. Researchers should select a supplier based on their specific requirements for purity, concentration, and available documentation, and adapt the provided experimental protocol to their specific laboratory conditions and instrumentation.

References

Understanding the Mass Shift of Itraconazole-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and applications of Itraconazole-d3 as an internal standard in the quantitative analysis of Itraconazole, a potent antifungal agent. A thorough understanding of the mass shift observed in this compound is critical for accurate and reliable bioanalytical method development and sample analysis. This document provides detailed experimental protocols, quantitative data, and visual representations of key processes to aid researchers in this field.

Introduction to Itraconazole and the Role of an Internal Standard

Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections. Due to its pharmacokinetic variability, therapeutic drug monitoring of Itraconazole and its active metabolite, hydroxyitraconazole, is often necessary to ensure efficacy and avoid toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of Itraconazole in biological matrices due to its high sensitivity and selectivity.

In LC-MS/MS-based quantification, an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard. This compound is chemically identical to Itraconazole, except that three hydrogen atoms have been replaced by deuterium atoms. This results in a mass shift that allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while ensuring it behaves similarly during extraction, chromatography, and ionization.

The Mass Shift of this compound

The key to understanding the utility of this compound lies in its mass shift. The chemical structure of this compound reveals that the three deuterium atoms are located on the methyl group of the 1-methylpropyl side chain. This specific labeling leads to a predictable increase in the mass-to-charge ratio (m/z) of the precursor ion and any fragment ions that retain this labeled portion of the molecule.

Fragmentation of Itraconazole and this compound

In positive ion electrospray ionization (ESI) mass spectrometry, Itraconazole and this compound are typically observed as protonated molecules, [M+H]⁺. During tandem mass spectrometry (MS/MS), these precursor ions are fragmented to produce characteristic product ions. The most common fragmentation of Itraconazole involves the cleavage of the bond between the piperazine ring and the phenyl-triazolone moiety.

This fragmentation results in a prominent product ion with an m/z of 392 for the unlabeled Itraconazole. Since the deuterium labels in this compound are not part of this fragment, the resulting product ion also has an m/z of 392. However, another commonly monitored product ion for this compound retains the deuterated side chain, leading to a product ion with an m/z of 435.4. The selection of the product ion for quantification depends on the specific analytical method and the desire to monitor a fragment that is distinct from any potential cross-talk from the unlabeled analyte.

The diagram below illustrates the proposed fragmentation pathway for Itraconazole.

G cluster_precursor Precursor Ion cluster_fragmentation Collision-Induced Dissociation (CID) cluster_products Product Ions Itraconazole Itraconazole [M+H]⁺ m/z 705.3 Fragmentation Fragmentation Itraconazole->Fragmentation Product1 Product Ion 1 (Triazolone moiety) m/z 392.3 Fragmentation->Product1 Product2 Product Ion 2 (Dioxolane moiety) m/z 313.0 Fragmentation->Product2

Proposed fragmentation of Itraconazole.

Quantitative Data

The following tables summarize the key quantitative data for the analysis of Itraconazole, its major metabolites, and this compound using LC-MS/MS.

Table 1: Mass Spectrometric Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Itraconazole705.3392.3
Hydroxyitraconazole721.2408.3
Keto-itraconazole719.1406.1
N-desalkyl-itraconazole649.1376.2
This compound 708.2 392.3 or 435.4

Table 2: Typical LC-MS/MS Method Validation Parameters

ParameterItraconazoleHydroxyitraconazole
Linearity Range0.5 - 500 ng/mL1.0 - 600 ng/mL
LLOQ0.5 ng/mL1.0 ng/mL
Inter- and Intra-day Precision< 15%< 15%
Accuracy85 - 115%85 - 115%

Experimental Protocols

Accurate quantification of Itraconazole requires robust and reproducible sample preparation and analytical methods. Below are detailed protocols for two common sample preparation techniques.

Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (calibrator, QC, or unknown).

  • Internal Standard Addition: Add 50 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube.

  • Vortex: Vortex mix the samples for 10 seconds.

  • Protein Precipitation: Add 400 µL of cold acetonitrile containing 0.1% formic acid to each tube.

  • Vortex: Vortex mix vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase sensitivity.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT, which can reduce matrix effects.

  • Sample Pre-treatment: To 200 µL of plasma sample, add 25 µL of the this compound internal standard working solution and 50 µL of 2% ammonium hydroxide. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Inject an appropriate volume into the LC-MS/MS system.

Visualizing Key Processes

Itraconazole Metabolic Pathway

Itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. The major metabolic pathways include hydroxylation, N-dealkylation, and oxidation.

G Itraconazole Itraconazole CYP3A4 CYP3A4 Itraconazole->CYP3A4 Hydroxy Hydroxyitraconazole (Active) CYP3A4->Hydroxy Hydroxylation Keto Keto-itraconazole CYP3A4->Keto Oxidation NDealkyl N-desalkyl-itraconazole CYP3A4->NDealkyl N-dealkylation

Metabolic pathway of Itraconazole.
Experimental Workflow for Bioanalysis

The following diagram outlines the typical workflow for the quantitative analysis of Itraconazole in a biological sample using this compound as an internal standard.

G Start Start: Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Start->Add_IS Sample_Prep Sample Preparation (PPT or SPE) Add_IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing (Peak Integration) MS_Detection->Data_Processing Quantification Quantification (Analyte/IS Ratio) Data_Processing->Quantification Result Result: Itraconazole Concentration Quantification->Result

The Unseen Anchor: A Technical Guide to Itraconazole-d3 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative bioanalysis, particularly in the realm of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, accuracy is paramount. The use of internal standards is a fundamental practice to ensure the reliability of analytical data, compensating for variations inherent in sample preparation and analysis. Among the gold standard of internal standards are stable isotope-labeled (SIL) compounds, and for the widely used antifungal agent itraconazole, its deuterated analog, Itraconazole-d3, serves as an invaluable tool. This technical guide delves into the core mechanism of action of this compound as an internal standard, providing a comprehensive overview for researchers and drug development professionals.

The Principle of Isotopic Dilution and the Role of this compound

The core of this compound's function lies in the principle of isotopic dilution mass spectrometry. By introducing a known quantity of this compound into a biological sample at the earliest stage of processing, it acts as a chemical and physical mimic of the endogenous, non-labeled itraconazole (the analyte). The deuterium atoms in this compound impart a specific mass shift without significantly altering its chemical properties.[1][2] This near-identical physicochemical behavior is the cornerstone of its effectiveness.

During sample preparation, which often involves protein precipitation or liquid-liquid/solid-phase extraction, any loss of the analyte will be accompanied by a proportional loss of the internal standard. Similarly, during chromatographic separation and ionization in the mass spectrometer, any variations, such as matrix effects (ion suppression or enhancement), will affect both the analyte and the internal standard to a similar degree.[1] The mass spectrometer, however, can differentiate between the two compounds based on their mass-to-charge ratio (m/z). By measuring the ratio of the analyte's signal to the internal standard's signal, a precise and accurate quantification of the analyte can be achieved, effectively canceling out most sources of analytical variability.

Physicochemical Properties: A Tale of Two Isotopologues

The suitability of this compound as an internal standard is rooted in its close resemblance to itraconazole in terms of its physicochemical properties. The primary difference is the substitution of three hydrogen atoms with deuterium atoms, resulting in a nominal mass increase of 3 Daltons.

PropertyItraconazoleThis compoundReference(s)
Molecular Formula C₃₅H₃₈Cl₂N₈O₄C₃₅H₃₅D₃Cl₂N₈O₄[3][4]
Molecular Weight 705.64 g/mol 708.66 g/mol [3][4]
pKa (piperazine ring) 3.7~3.7[5]
Aqueous Solubility Poorly soluble, pH-dependentExpected to be very similar to Itraconazole[5][6]
LogP 6.2Expected to be very similar to Itraconazole[5]

The Analytical Workflow: A Step-by-Step Examination

The use of this compound is integrated into a systematic analytical workflow, typically involving liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

experimental_workflow Experimental Workflow for Itraconazole Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Matrix (e.g., Plasma, Serum) Spiking Spike with This compound (IS) Sample->Spiking Extraction Protein Precipitation (e.g., Acetonitrile) Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation & Reconstitution Supernatant->Evaporation Injection Inject into LC-MS/MS System Evaporation->Injection Chromatography Chromatographic Separation (e.g., C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization MS_Analysis Tandem Mass Spectrometry (MRM Detection) Ionization->MS_Analysis Peak_Integration Peak Area Integration (Analyte & IS) MS_Analysis->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Quantification using Calibration Curve Ratio_Calculation->Calibration_Curve Final_Concentration Determine Itraconazole Concentration Calibration_Curve->Final_Concentration

Caption: A typical bioanalytical workflow for the quantification of itraconazole using this compound as an internal standard.

Detailed Experimental Protocol: A Representative LC-MS/MS Method

The following protocol is a synthesis of methodologies reported in the literature for the quantification of itraconazole in human plasma.[7][8][9]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol) and vortex briefly.

  • Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.

2. Liquid Chromatography Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient: Start at 40% B, increase to 95% B over 2.5 minutes, hold for 1 minute, then return to initial conditions.

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 500°C

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Itraconazole 705.3392.415035
This compound 708.3395.415035

Method Validation Data: Ensuring Robustness and Reliability

A robust analytical method is characterized by its linearity, sensitivity, accuracy, precision, and minimal matrix effects. The use of this compound is instrumental in achieving these performance metrics.

Linearity and Sensitivity

ParameterItraconazoleReference(s)
Linearity Range 1 - 500 ng/mL[7]
Correlation Coefficient (r²) > 0.995[7]
Lower Limit of Quantification (LLOQ) 1 ng/mL[7]

Accuracy and Precision

Quality Control (QC) LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference(s)
Low QC (e.g., 3 ng/mL) < 15%< 15%85 - 115%85 - 115%[7][9]
Medium QC (e.g., 100 ng/mL) < 15%< 15%85 - 115%85 - 115%[7][9]
High QC (e.g., 400 ng/mL) < 15%< 15%85 - 115%85 - 115%[7][9]

Recovery and Matrix Effect

While a single comprehensive dataset for the direct comparison of Itraconazole and this compound recovery and matrix effects is not available, published studies consistently demonstrate that the use of a deuterated internal standard effectively compensates for variability in these parameters. The recovery of itraconazole from plasma using protein precipitation is typically in the range of 60-70%.[9][10] The key advantage of this compound is that its recovery is expected to be very similar to that of itraconazole, thus ensuring the accuracy of the final measurement through the ratio-based calculation. Similarly, any ion suppression or enhancement from the biological matrix will affect both the analyte and the internal standard proportionally.

Itraconazole Metabolism and the Importance of a Stable Isotope-Labeled Internal Standard

Itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. The major active metabolite is hydroxyitraconazole, which also exhibits antifungal activity. Other metabolites, such as keto-itraconazole and N-desalkyl-itraconazole, are also formed.

metabolism_pathway Simplified Metabolic Pathway of Itraconazole Itraconazole Itraconazole CYP3A4 CYP3A4 Itraconazole->CYP3A4 Hydroxyitraconazole Hydroxyitraconazole (Active Metabolite) Hydroxyitraconazole->CYP3A4 Keto_Itraconazole Keto-itraconazole Keto_Itraconazole->CYP3A4 N_desalkyl_Itraconazole N-desalkyl-itraconazole CYP3A4->Hydroxyitraconazole CYP3A4->Keto_Itraconazole CYP3A4->N_desalkyl_Itraconazole

References

Methodological & Application

Protocol for the Quantification of Itraconazole in Human Plasma using Itraconazole-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This document provides a detailed protocol for the quantitative analysis of itraconazole in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Itraconazole-d3, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Itraconazole is a triazole antifungal agent with a broad spectrum of activity. Due to significant interindividual variability in its absorption and metabolism, monitoring its plasma concentrations is crucial for optimizing therapeutic outcomes.[1] The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS assays. This compound shares near-identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects and variations in instrument response.

The described method utilizes a simple protein precipitation step for sample preparation, which is rapid and cost-effective.[2][3] Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. This robust and validated method offers high sensitivity, specificity, and throughput for the reliable quantification of itraconazole in human plasma.

Experimental Protocols

Materials and Reagents
  • Itraconazole (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free, sourced from a certified vendor)

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Prepare individual stock solutions of Itraconazole and this compound in methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Itraconazole by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.

  • Internal Standard (IS) Working Solution:

    • Prepare a working solution of this compound at a concentration of 100 ng/mL in acetonitrile.[2]

  • Calibration Standards and Quality Control Samples:

    • Spike drug-free human plasma with the appropriate Itraconazole working standard solutions to prepare calibration standards at concentrations ranging from 1 to 500 ng/mL.[4][5]

    • Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high).[5]

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for each standard, QC, and unknown sample.

  • Add 100 µL of plasma sample into the appropriately labeled tube.[6][7]

  • Add 200 µL of the Internal Standard working solution (this compound in acetonitrile) to each tube.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean autosampler vial.

  • Inject a portion of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters and may require optimization for specific instrumentation.

Table 1: Liquid Chromatography (LC) Conditions

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or UPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)[6]
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid[6]
Mobile Phase B 0.1% Formic acid in acetonitrile[6]
Flow Rate 0.5 mL/min[6][8]
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Optimized for separation of Itraconazole and this compound

Table 2: Mass Spectrometry (MS) Conditions

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode[3][4]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Itraconazole: m/z 705.3 → 392.4[4][5]this compound: m/z 708.3 → 395.4
Collision Energy Optimized for each transition
Source Temperature Optimized for the specific instrument

Data Presentation

Table 3: Method Validation Parameters

ParameterResult
Linearity Range 1 - 500 ng/mL[4][5]
Correlation Coefficient (r²) > 0.995[4]
Lower Limit of Quantification (LLOQ) 1 ng/mL[4][5][8]
Intra-day Precision (%CV) < 13.7%[4][5]
Inter-day Precision (%CV) < 10.9%[4][5]
Intra-day Accuracy 95.6 - 108.2%[4][5]
Inter-day Accuracy 86.6 - 117.5%[4][5]
Recovery > 85%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add 200 µL this compound in Acetonitrile plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation C18 Column Separation injection->separation detection MRM Detection separation->detection quantification Quantification detection->quantification logical_relationship cluster_problem Challenges in Bioanalysis cluster_solution Solution cluster_outcome Outcome matrix Matrix Effects is This compound (Stable Isotope-Labeled Internal Standard) matrix->is instrument_var Instrument Variability instrument_var->is compensation Effective Compensation is->compensation accuracy Improved Accuracy & Precision compensation->accuracy

References

Chromatographic separation of Itraconazole and Itraconazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Chromatographic Separation and Quantification of Itraconazole and Itraconazole-d3 in Human Plasma using LC-MS/MS

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections.[1] Accurate determination of Itraconazole concentrations in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis using mass spectrometry. It helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the method.[1] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Itraconazole and its deuterated internal standard, this compound, in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol outlines a simple and efficient protein precipitation method for the extraction of Itraconazole and this compound from human plasma.[1][2]

  • Sample Thawing: Thaw frozen human plasma samples and vortex to ensure homogeneity.[3]

  • Aliquoting: In a 96-well plate or polypropylene tubes, aliquot 100 µL of each plasma sample, calibration standard, or quality control sample.[2]

  • Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol) to each well.[2]

  • Protein Precipitation: Add 400 µL of a precipitation solvent, such as acetonitrile containing 0.5% formic acid, to each well.[2]

  • Vortexing: Vortex the plate or tubes for approximately 1 minute to ensure thorough mixing and complete protein precipitation.[2]

  • Centrifugation: Centrifuge the samples at 3500 rpm for 5 minutes to pellet the precipitated proteins.[2]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow cluster_analysis Analysis plasma 1. Aliquot 100 µL Human Plasma is_spike 2. Spike with 50 µL This compound (IS) plasma->is_spike Add Internal Standard precipitate 3. Add 400 µL Acetonitrile with 0.5% Formic Acid is_spike->precipitate Precipitate Proteins vortex 4. Vortex (1 min) precipitate->vortex Ensure Mixing centrifuge 5. Centrifuge (3500 rpm, 5 min) vortex->centrifuge Pellet Proteins supernatant 6. Transfer Supernatant for Analysis centrifuge->supernatant Collect Extract analysis LC-MS/MS Injection supernatant->analysis

Figure 1. Workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Analysis

The following tables summarize the instrumental conditions for the chromatographic separation and mass spectrometric detection of Itraconazole and this compound.

Table 1: Liquid Chromatography Conditions

Parameter Value
HPLC System Agilent 1200 series or equivalent[4]
Column Agilent Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm[2]
Column Temperature 40°C[2]
Autosampler Temp. 15°C[2]
Mobile Phase A 10 mM Ammonium Formate in Water with 1% Formic Acid[2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[2]
Flow Rate 0.500 mL/min[2]
Injection Volume 5-10 µL
Gradient Program Start at 40% B, hold for 0.5 min, ramp to 95% B over 2.5 min, hold at 95% B for 0.5 min, return to 40% B.[2]

| Total Run Time | 4.0 minutes[2] |

Table 2: Mass Spectrometry Conditions

Parameter Value
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., LCMS-8050)[1]
Ionization Source Electrospray Ionization (ESI), Positive Mode[1][5]
Ion Spray Voltage Optimized for instrument (e.g., 4500 V)
Source Temperature 350°C[6]
Drying Gas Flow 10 L/min[6]
Nebulizer Gas Flow 3 L/min[6]

| Detection Mode | Multiple Reaction Monitoring (MRM)[6] |

Data Presentation

The method was validated for its performance characteristics. The quantitative data, including retention times and MRM transitions, are summarized below.

Table 3: Analyte Properties and Quantitative Data

Analyte Retention Time (min) Precursor Ion (m/z) Product Ion (m/z) Linearity Range (ng/mL) Accuracy (%) Precision (%RSD)
Itraconazole ~2.3[2] 705.3[5] 392.4[5] 1 - 500[5][7] 86.6 - 117.5[5] < 13.7[5]

| This compound | ~2.3 | 708.3 | 395.4 | N/A | N/A | N/A |

Note: The exact m/z for this compound may vary slightly based on the specific deuterated positions. The values presented are theoretical. Retention times are approximate and can vary based on the specific LC system and column conditions.

G cluster_workflow Overall Analytical Workflow start Plasma Sample (Containing Itraconazole) sample_prep Sample Preparation (Protein Precipitation with this compound) start->sample_prep lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_ionization Mass Spectrometry (ESI+ Ionization) lc_separation->ms_ionization ms_detection MS/MS Detection (MRM Mode) ms_ionization->ms_detection data_analysis Data Analysis (Quantification using IS) ms_detection->data_analysis end Final Concentration Report data_analysis->end

References

Application Notes and Protocols for Itraconazole-d3 Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of Itraconazole-d3 (ITZ-d3), a deuterated internal standard for Itraconazole, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are compiled from established methods and are intended to serve as a comprehensive guide for bioanalytical studies.

Introduction

Itraconazole is a triazole antifungal agent widely used in the treatment of fungal infections.[1][2] Therapeutic drug monitoring and pharmacokinetic studies of itraconazole often employ a stable isotope-labeled internal standard, such as this compound, to ensure accuracy and precision in its quantification. This document details the optimized mass spectrometry parameters and experimental protocols for the reliable detection of this compound.

Experimental Protocols

Two primary sample preparation techniques are commonly utilized for the extraction of itraconazole and its internal standards from plasma: protein precipitation and solid-phase extraction (SPE).

Sample Preparation: Protein Precipitation

This method is rapid and cost-effective, suitable for high-throughput analysis.[1][2]

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (optional)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution.

  • To precipitate proteins, add 400 µL of acetonitrile (optionally containing 0.1-0.5% formic acid).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at high speed (e.g., 3500 rpm) for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The sample is now ready for LC-MS/MS analysis. Depending on the sensitivity of the instrument, the supernatant may be evaporated and reconstituted in the mobile phase.[1]

Sample Preparation: Solid-Phase Extraction (SPE)

SPE offers a cleaner extract by removing more matrix interferences, which can be crucial for achieving lower limits of quantification.

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • SPE cartridges (e.g., Hydrophilic-Lipophilic Balanced, HLB)

  • 50% o-phosphoric acid solution (v/v) in water

  • Methanol, HPLC grade

  • Ammonium formate buffer

  • Vortex mixer

  • SPE manifold

Protocol:

  • To 300 µL of plasma in a polypropylene tube, add 50 µL of the this compound internal standard working solution.

  • Add 50 µL of 50% o-phosphoric acid solution and vortex for 30 seconds.

  • Condition the SPE cartridges according to the manufacturer's instructions (typically with methanol followed by water or an appropriate buffer).

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances (e.g., with a low percentage of organic solvent in an aqueous buffer).

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography Parameters

The following table summarizes typical liquid chromatography conditions for the separation of this compound.

ParameterCondition 1Condition 2
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systemWaters-I Class UPLC system or equivalent
Column Shim-pack GIS C18 (75 mm L. × 2.1 mm I.D., 3 µm) or equivalent[3]Agilent Zorbax SB-C18 (2.1×50mm, 3.5 µm) or equivalent[1]
Mobile Phase A 10 mmol/L Ammonium acetate in water[3]10 mM ammonium formate in water with 1% formic acid[1]
Mobile Phase B Acetonitrile[3]0.1% formic acid in acetonitrile[1]
Flow Rate 0.4 mL/min0.500 mL/min[1]
Gradient Isocratic or gradient elution tailored to resolve itraconazole from metabolites and matrix components.Initial: 40% B, hold for 0.5 min; Ramp to 95% B over 2.5 min; Hold at 95% B for 0.5 min; Return to 40% B[1]
Column Temperature 40°C40°C[1]
Injection Volume 5 - 10 µL5 µL

Mass Spectrometry Parameters

Detection is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in the positive ion mode is typically used.[3]

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV[1]
Desolvation Temperature 500°C[1]
Desolvation Gas Flow 900 L/hr[1]
Cone Gas Flow 150 L/hr[1]
Nebulizer Gas Pressure 7 Bar[1]
Source Temperature 150°C[1]
MRM Transitions and Compound-Specific Parameters

The following table outlines the specific mass spectrometry parameters for the detection of Itraconazole, its active metabolite Hydroxyitraconazole, and the internal standard this compound.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (V)
Itraconazole705.40392.40-38
Hydroxyitraconazole721.40408.40-37
This compound 710.40 397.35 -36

Note: The MRM transition for this compound is based on available data for a closely related deuterated standard (Itraconazole-d9), which is a reliable starting point for method development. The collision energy for this compound is inferred from that of Itraconazole-d9.[3] It is recommended to optimize these parameters on the specific instrument being used.

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (Itraconazole) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of unknown samples is then determined from this curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output plasma Plasma Sample add_is Add ITZ-d3 Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip Method 1 spe Solid-Phase Extraction (SPE) add_is->spe Method 2 centrifuge Centrifugation protein_precip->centrifuge elution Elution spe->elution supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation evap_recon Evaporate & Reconstitute elution->evap_recon evap_recon->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing quant_results Quantitative Results data_processing->quant_results

Caption: Experimental workflow for this compound detection.

Mass Spectrometry Parameter Logic

ms_parameters cluster_instrument Mass Spectrometer instrument Triple Quadrupole MS ionization ESI Source (Positive Mode) instrument->ionization q1 Quadrupole 1 (Q1) Mass Filter ionization->q1 Ion Generation q2 Quadrupole 2 (Q2) Collision Cell q1->q2 Precursor Selection q3 Quadrupole 3 (Q3) Mass Filter q2->q3 Fragmentation detector Detector q3->detector Product Selection precursor Precursor Ion (m/z) 710.40 precursor->q1 product Product Ion (m/z) 397.35 product->q3 collision_energy Collision Energy -36 V collision_energy->q2

Caption: Logic of MS/MS parameters for this compound.

References

Application Note: Solid-Phase Extraction of Itraconazole and Itraconazole-d3 from Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) method for the simultaneous quantification of itraconazole and its deuterated internal standard, itraconazole-d3, in human plasma. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate measurement of itraconazole for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The use of a deuterated internal standard ensures high precision and accuracy by correcting for matrix effects and variations in extraction efficiency. The described method utilizes Oasis HLB SPE cartridges for efficient sample cleanup and concentration prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections. Due to its variable absorption and metabolism, therapeutic drug monitoring is often necessary to ensure efficacy and avoid toxicity. Accurate quantification of itraconazole in biological matrices such as plasma is therefore crucial. Solid-phase extraction is a widely used technique for sample preparation as it effectively removes interfering substances and concentrates the analytes of interest, leading to improved sensitivity and reproducibility of analytical methods. The stable isotope-labeled this compound serves as an ideal internal standard, as it co-elutes with the analyte and behaves similarly during the extraction and ionization processes, thereby compensating for potential analytical variations.

Experimental Protocols

Materials and Reagents
  • Itraconazole and this compound analytical standards

  • Oasis® HLB 1cc (30 mg) extraction cartridges[1]

  • HPLC grade methanol, acetonitrile, and water

  • Ammonia solution[1]

  • Ammonium acetate

  • Acetic acid[1]

  • Human plasma (with K3 EDTA as anticoagulant)[2]

  • Nitrogen evaporator

Sample Preparation
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.[2]

  • In a clean polypropylene tube, aliquot 200 µL of the plasma sample.[1]

  • Add 25 µL of the this compound internal standard working solution (e.g., 1000 ng/mL).[1]

  • Add 50 µL of ammonia solution and vortex for 30 seconds to mix thoroughly.[1]

Solid-Phase Extraction (SPE) Protocol

The following SPE protocol is performed using Oasis HLB cartridges.

  • Conditioning: Condition the SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of Milli-Q water.[1] Ensure the cartridge does not dry out between steps.

  • Loading: Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2.0 mL of Milli-Q water to remove salts and other polar impurities.[1]

  • Elution: Elute the analytes (itraconazole and this compound) from the cartridge with 1.0 mL of acetonitrile into a clean collection tube.[1] Some protocols suggest a second elution with 1.0 mL of methanol to ensure complete recovery.[2]

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 90:10 v/v mixture of methanol and 2 mM ammonium acetate buffer with acetic acid) and vortex to dissolve the analytes completely.[1]

  • Analysis: Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Column: Hypersil Gold (50x4.6) mm, 3µ or equivalent[1]

  • Mobile Phase: A gradient or isocratic mixture of methanol and an aqueous buffer (e.g., 2 mM ammonium acetate with 0.1% acetic acid) is commonly used. A typical composition is 90:10 (v/v) methanol:buffer.[1]

  • Flow Rate: 0.500 mL/minute[1]

  • Injection Volume: 10 µL[1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

Data Presentation

The following table summarizes typical quantitative data for the solid-phase extraction of itraconazole.

ParameterItraconazoleHydroxy-itraconazoleItraconazole-d9Hydroxy-itraconazole-d8Reference
Mean Recovery 52.07%53.73%49.68%50.16%[2]
Recovery (Low QC) 52.8%50.4%--[2]
Recovery (Medium QC) 52.5%53.7%--[2]
Recovery (High QC) 50.9%57.1%--[2]
Linearity Range 0.301 to 151.655 ng/mL0.946 to 224.908 ng/mL--[2]
Intra-day Precision (%RSD) ≤15%≤15%--[2]
Inter-day Precision (%RSD) ≤15%≤15%--[2]

Note: Data for this compound was not explicitly available in the searched documents, but the recovery for other deuterated forms like itraconazole-d9 is presented, which is expected to be similar.

Experimental Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (Oasis HLB) cluster_post_extraction Post-Extraction Processing Plasma 200 µL Plasma IS Add 25 µL This compound (IS) Plasma->IS Ammonia Add 50 µL Ammonia Solution IS->Ammonia Vortex1 Vortex Ammonia->Vortex1 Condition 1. Condition: 1 mL Methanol, 1 mL Water Vortex1->Condition Load 2. Load Sample Condition->Load Wash 3. Wash: 2 mL Water Load->Wash Elute 4. Elute: 1 mL Acetonitrile Wash->Elute Evaporate Evaporate to Dryness (Nitrogen, 40°C) Elute->Evaporate Reconstitute Reconstitute in 200 µL Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction Workflow for Itraconazole.

Signaling Pathway Diagram (Illustrative)

While itraconazole's primary mechanism of action is the inhibition of fungal cytochrome P450 14α-demethylase, which is not a signaling pathway, the following diagram illustrates the logical relationship of its therapeutic monitoring.

Itraconazole_TDM cluster_process Therapeutic Drug Monitoring Cycle cluster_key Key Elements Dosing Itraconazole Administration Sampling Plasma Sample Collection Dosing->Sampling Pharmacokinetics Extraction Solid-Phase Extraction (SPE) Sampling->Extraction Quantification LC-MS/MS Quantification Extraction->Quantification Interpretation Result Interpretation (Therapeutic Range) Quantification->Interpretation Adjustment Dose Adjustment Interpretation->Adjustment Clinical Decision Adjustment->Dosing Optimized Therapy Analyte Itraconazole (Analyte) Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Matrix Human Plasma (Biological Matrix) Matrix->Extraction

Caption: Therapeutic Drug Monitoring Logic for Itraconazole.

Conclusion

The solid-phase extraction method detailed in this application note provides a reliable and efficient means of extracting itraconazole and its deuterated internal standard from human plasma. The use of Oasis HLB cartridges ensures high recovery and clean extracts, which is essential for sensitive and accurate quantification by LC-MS/MS. This protocol is well-suited for clinical and research laboratories performing therapeutic drug monitoring or pharmacokinetic analysis of itraconazole.

References

Application Note: Quantitative Analysis of Itraconazole in Human Plasma Using Protein Precipitation and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections. Therapeutic drug monitoring of itraconazole is crucial due to its variable pharmacokinetics and potential for drug-drug interactions.[1] This application note provides a detailed protocol for the quantification of itraconazole in human plasma using a simple and rapid protein precipitation method, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Itraconazole-d3 is utilized as an internal standard (IS) to ensure accuracy and precision.[2][3]

Experimental Protocols

Materials and Reagents

  • Human plasma (K2EDTA)

  • Itraconazole reference standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Preparation of Solutions

  • Itraconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve itraconazole in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the itraconazole stock solution in methanol to create calibration standards.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution in methanol.

  • Precipitation Solvent: Prepare a solution of 0.5% formic acid in acetonitrile.[4]

Sample Preparation: Protein Precipitation

  • Pipette 100 µL of human plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.[4]

  • Add 50 µL of the 100 ng/mL this compound internal standard spiking solution to each tube.[4]

  • Vortex briefly to mix.

  • Add 400 µL of the precipitation solvent (0.5% formic acid in acetonitrile) to each tube.[4]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.[4]

  • Centrifuge the tubes at 3500 rpm for 5 minutes to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Data Presentation

Table 1: Summary of Quantitative Method Performance

ParameterResultReference
Linearity Range1 - 500 ng/mL[5][6]
Correlation Coefficient (r)> 0.995[5][6]
Lower Limit of Quantification (LLOQ)1 ng/mL[5][6]
Intra-day Precision (%CV)< 13.7%[6]
Inter-day Precision (%CV)< 10.9%[6]
Intra-day Accuracy95.6% - 108.2%[6]
Inter-day Accuracy86.6% - 117.5%[6]
Recovery~65% (with 0.5% formic acid in acetonitrile)[4]

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis plasma 100 µL Plasma Sample add_is Add 50 µL this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add 400 µL Precipitation Solvent (0.5% Formic Acid in Acetonitrile) vortex1->add_solvent vortex2 Vortex Vigorously (1 min) add_solvent->vortex2 centrifuge Centrifuge (3500 rpm, 5 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: Workflow for Itraconazole Quantification.

Signaling Pathway/Logical Relationship Diagram

This protocol does not involve a biological signaling pathway. The logical relationship is a linear experimental workflow, which is represented in the diagram above.

References

Application Notes and Protocols: Itr-d3 Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole (ITZ) is a broad-spectrum triazole antifungal agent. In pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, accurate quantification of itraconazole in biological matrices is crucial. Itraconazole-d3 (Itr-d3), a stable isotope-labeled version of the drug, is the preferred internal standard (IS) for mass spectrometry-based assays (LC-MS/MS) due to its similar chemical properties and distinct mass.[1][2] The accuracy and reproducibility of these analytical methods are fundamentally dependent on the correct preparation, storage, and handling of Itr-d3 standard solutions.

This document provides detailed protocols for the preparation of Itr-d3 stock and working solutions, methods for concentration verification, and guidelines for proper storage to ensure solution stability and integrity.

Quantitative Data Summary

Solubility of Itraconazole

The solubility of this compound is expected to be nearly identical to that of unlabeled Itraconazole. Due to its hydrophobic nature, Itraconazole exhibits poor aqueous solubility but is soluble in various organic solvents.[3] The choice of solvent is critical for preparing a stable stock solution.

Table 1: Solubility of Itraconazole in Various Solvents

Solvent Temperature (°C / K) Molar Fraction Solubility (10^4 x2)
Water 25 / 298.15 0.000001
Dimethyl Sulfoxide (DMSO) 25 / 298.15 0.449
Acetonitrile 25 / 298.15 0.103
Methanol 25 / 298.15 0.041
Ethanol 25 / 298.15 0.027
Isopropyl Alcohol 25 / 298.15 0.017
1,4-Dioxane 25 / 298.15 2.155
Ethyl Acetate 25 / 298.15 0.281

Data derived from studies on unlabeled Itraconazole.[4][5]

Note: Solubility generally increases with a rise in temperature.[4][5] For stock solutions, DMSO and Methanol are common choices. A product information sheet notes solubility in DMSO and dimethylformamide to be approximately 0.5 mg/mL.[6]

Recommended Storage Conditions

Proper storage is essential to prevent degradation and maintain concentration accuracy.

Table 2: Recommended Storage Conditions for this compound Solutions

Solution Type Solvent Storage Temperature Duration Container Notes
Solid Material N/A -20°C ≥ 4 years Airtight, light-resistant vial As supplied by the manufacturer.[6]
Stock Solution DMSO, Methanol, Acetonitrile -20°C or -80°C Up to 6 months (verify stability) Amber glass or polypropylene vials Minimize freeze-thaw cycles.[7][8]
Working Solutions Methanol, Acetonitrile, or aqueous mixtures 2-8°C Up to 1 week (verify stability) Amber glass or polypropylene vials Bring to room temperature before use.

| Aqueous Solutions | Diluted from organic stock | 2-8°C | ≤ 24 hours | Glass or polypropylene | High potential for precipitation and instability; prepare fresh daily.[6] |

Experimental Protocols

Protocol: Preparation of this compound Stock Solution (e.g., 1 mg/mL)

Objective: To prepare a concentrated, accurate stock solution of this compound.

Materials:

  • This compound (solid, high purity)

  • Dimethyl Sulfoxide (DMSO) or HPLC-grade Methanol

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated analytical balance

  • Spatula

  • Sonicator bath

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Pre-equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Weighing: Accurately weigh a target amount (e.g., 10 mg) of this compound solid and transfer it to a clean, appropriately sized volumetric flask (e.g., 10 mL). Record the exact weight.

  • Initial Dissolution: Add a portion of the chosen solvent (e.g., ~7 mL of DMSO for a 10 mL flask) to the volumetric flask.

  • Solubilization: Gently swirl the flask to wet the powder. If needed, sonicate the solution for 5-10 minutes to ensure complete dissolution.[9] The solution should be clear and free of any visible particulates.

  • Final Dilution: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add the solvent up to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Transfer the stock solution into smaller, labeled amber glass vials for storage. Store at -20°C or below. This prevents repeated freeze-thaw cycles of the main stock.

Protocol: Preparation of Working Internal Standard Solutions

Objective: To prepare diluted solutions from the stock solution for daily use in analytical assays.

Materials:

  • This compound stock solution (e.g., 1 mg/mL)

  • HPLC-grade Methanol or Acetonitrile

  • Class A volumetric flasks and calibrated pipettes

  • Amber glass vials or polypropylene tubes

Procedure:

  • Thawing: Remove an aliquot of the stock solution from the freezer and allow it to thaw completely and equilibrate to room temperature. Vortex briefly to ensure homogeneity.

  • Serial Dilution: Perform serial dilutions to achieve the desired final concentration (e.g., 100 ng/mL).

    • Example: To prepare a 10 µg/mL intermediate solution, pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the chosen solvent.

    • Example: To prepare a 100 ng/mL working solution, pipette 100 µL of the 10 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to the mark.

  • Storage: Store the working solution at 2-8°C for short-term use.

Protocol: Concentration Verification and Stability Assessment by LC-MS/MS

Objective: To verify the concentration of the prepared stock solution and assess its stability over time.

Methodology: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for accurate quantification.[10]

Instrumentation & Conditions:

  • LC System: UPLC/HPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Column: Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm or equivalent[10]

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% - 1% formic acid[10]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[10]

  • Flow Rate: 0.500 mL/min[10]

  • Gradient: A typical gradient would start at a lower percentage of organic phase, ramp up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Ionization: Electrospray Ionization (ESI), Positive Mode[11]

  • MRM Transitions: Specific transitions for this compound must be determined. For unlabeled Itraconazole, a common transition is m/z 705.3 -> 392.4.[11] The Itr-d3 parent ion will be higher depending on the number of deuterium atoms.

Stability Study Procedure:

  • Initial Analysis (T=0): Immediately after preparation, analyze the stock solution to establish the initial concentration and purity (peak area response).

  • Sample Storage: Store aliquots of the solution under various conditions as defined in Table 2 (e.g., -20°C, 4°C, room temperature). Protect samples from light.[9]

  • Time-Point Analysis: At predefined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.[8][12]

  • Data Evaluation: Analyze the samples by LC-MS/MS. Compare the peak area response of the stored sample against a freshly prepared standard or the T=0 sample. The solution is considered stable if the concentration remains within ±10-15% of the initial value, and no significant degradation products are observed.[7][8]

Visualizations

Workflow for this compound Solution Preparation and Verification

G cluster_prep Preparation cluster_verify Verification & Use start Receive Itr-d3 Solid weigh Equilibrate & Weigh Solid start->weigh dissolve Dissolve in Solvent (e.g., DMSO, MeOH) weigh->dissolve sonicate Sonicate if Necessary dissolve->sonicate dilute Dilute to Final Volume (Stock Solution) sonicate->dilute aliquot Aliquot for Storage dilute->aliquot store Store at -20°C or Below aliquot->store stability Stability Assessment (Time-Point Analysis) store->stability verify Concentration Verification (LC-MS/MS at T=0) store->verify working Prepare Working Solutions (Serial Dilution) stability->working If Stable verify->stability use Use in Assays working->use

Caption: Workflow for preparing and validating this compound solutions.

Factors Affecting this compound Solution Stability

G cluster_factors Influencing Factors cluster_outcomes Potential Outcomes center Itr-d3 Solution Stability Temp Temperature center->Temp Light Light Exposure center->Light Solvent Solvent Choice (Purity, Type) center->Solvent pH pH of Solution center->pH Cycles Freeze/Thaw Cycles center->Cycles Evap Solvent Evaporation center->Evap Deg Chemical Degradation Temp->Deg Precip Precipitation Temp->Precip Light->Deg Solvent->Precip pH->Deg Cycles->Precip Conc Concentration Change Evap->Conc

References

Application of Itraconazole-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections. Due to its high lipophilicity, variable oral absorption, and extensive metabolism, its pharmacokinetics (PK) can be complex and exhibit significant inter-individual variability.[1][2] Accurate quantification of itraconazole and its primary active metabolite, hydroxyitraconazole, in biological matrices is crucial for therapeutic drug monitoring, bioequivalence studies, and drug-drug interaction assessments. The use of a stable isotope-labeled internal standard, such as Itraconazole-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated standard with the unlabeled analyte allows for precise correction of variations in sample processing and instrument response, ensuring high accuracy and precision.[3][4]

This document provides a detailed protocol for the quantification of itraconazole in human plasma using this compound as an internal standard, summarizes relevant pharmacokinetic data, and illustrates the experimental workflow and metabolic pathway.

Experimental Protocols

Principle

The method involves the extraction of itraconazole and the internal standard (this compound) from human plasma, followed by separation using reverse-phase liquid chromatography and detection by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Protocol 1: Plasma Sample Preparation (Protein Precipitation)

This protocol is a rapid and simple method suitable for high-throughput analysis.[3][5]

  • Sample Thawing: Thaw frozen human plasma samples and calibration standards at room temperature. Vortex briefly to ensure homogeneity.

  • Aliquoting: In a 1.5 mL microcentrifuge tube or a 96-well plate, aliquot 50-100 µL of the plasma sample, calibration standard, or quality control (QC) sample.[3][6]

  • Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol) to each tube/well.[6]

  • Protein Precipitation: Add 400 µL of cold acetonitrile (containing 0.5% formic acid, optional) to each sample.[6]

  • Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure complete protein precipitation.[6]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 3500 rpm for 5 minutes or >10,000 x g for 10 minutes) to pellet the precipitated proteins.[6]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean set of tubes or a 96-well plate.

  • Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 30-40°C. Reconstitute the dried extract in a specific volume (e.g., 200 µL) of the mobile phase starting composition (e.g., 50:50 acetonitrile:water). This step concentrates the sample and ensures compatibility with the LC mobile phase.

  • Injection: Transfer the reconstituted sample to an autosampler vial or plate and inject it into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

The following are typical parameters that can be adapted and optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters [3][6]

ParameterExample Value
Column C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 2.1x50mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.5 mL/min
Gradient Start at 40% B, hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 0.5 min, return to 40% B
Column Temperature 40°C
Injection Volume 5-10 µL

Tandem Mass Spectrometry (MS/MS) Parameters [3]

ParameterExample Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions
Itraconazole705.4 > 392.4
Hydroxyitraconazole721.4 > 408.4
This compound (IS)710.4 > 397.35
Collision Gas Argon
Dwell Time 100-200 ms

Data Presentation

Quantitative data from pharmacokinetic studies and method validation should be presented clearly.

Table 1: Method Validation Parameters for Itraconazole Quantification using LC-MS/MS.

This table summarizes typical performance characteristics of an analytical method using a deuterated internal standard.

ParameterItraconazoleHydroxyitraconazole
Linearity Range 1 - 500 ng/mL1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL[7]1.0 ng/mL
Intra-day Precision (%CV) < 13.7%[7]< 15%
Inter-day Precision (%CV) < 10.9%[7]< 15%
Intra-day Accuracy (%Bias) 95.6% - 108.2%[7]Within ±15%
Inter-day Accuracy (%Bias) 86.6% - 117.5%[7]Within ±15%
Recovery > 85%> 85%

Table 2: Representative Pharmacokinetic Parameters of Itraconazole in Healthy Volunteers.

Data are compiled from a study following oral administration of different itraconazole dosage regimens.[8]

ParameterRegimen A (100 mg once daily)Regimen B (200 mg once daily)Regimen C (200 mg twice daily)
Cmax (ng/mL) - Day 1 110272553
Tmax (h) - Day 1 2.83.03.4
AUC₀₋∞ (ng·h/mL) - Day 1 1,3204,16012,600
T½ (h) - Day 1 15.020.725.0
Cmax (ng/mL) - Day 15 (Steady State) 4121,0701,980
Tmax (h) - Day 15 (Steady State) 3.04.46.0
T½ (h) - Day 15 (Steady State) 34.036.541.7

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of a pharmacokinetic study from sample collection to data analysis using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing Sample Plasma Sample (Patient/Volunteer) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate LC_Inject LC Injection Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Supernatant->LC_Inject LC_Separation Chromatographic Separation (C18) LC_Inject->LC_Separation Integration Peak Area Integration MS_Detect MS/MS Detection (MRM) LC_Separation->MS_Detect MS_Detect->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Concentration Calculate Concentration (vs. Calibration Curve) Ratio->Concentration PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Concentration->PK_Analysis

Caption: Experimental workflow for itraconazole quantification.

Metabolic Pathway

Itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. This biotransformation is a critical determinant of its pharmacokinetic profile and potential for drug interactions.

G ITZ Itraconazole (Parent Drug) CYP3A4 CYP3A4 (Liver & Intestine) ITZ->CYP3A4 OH_ITZ Hydroxyitraconazole (Major Active Metabolite) Keto_ITZ Keto-itraconazole ND_ITZ N-desalkyl-itraconazole CYP3A4->OH_ITZ Hydroxylation CYP3A4->Keto_ITZ Oxidation CYP3A4->ND_ITZ N-dealkylation

Caption: Itraconazole metabolic pathway via CYP3A4.

References

Troubleshooting & Optimization

Troubleshooting Itraconazole quantification with deuterated internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Itraconazole using a deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: I am observing high variability in my calibration curve. What are the potential causes and solutions?

High variability in your calibration curve can stem from several factors throughout the analytical workflow. Here are some common causes and troubleshooting steps:

  • Inconsistent Sample Preparation: Ensure precise and consistent execution of your sample preparation protocol, whether it's protein precipitation, liquid-liquid extraction, or solid-phase extraction. Inconsistent solvent volumes, extraction times, or pH adjustments can lead to variability.

  • Internal Standard Addition: Verify the accuracy and consistency of the deuterated internal standard (IS) addition to all samples, including calibrators and quality controls (QCs). An inconsistent IS concentration will directly impact the analyte/IS ratio and, consequently, the accuracy of your results.

  • Matrix Effects: Plasma or other biological matrices can interfere with the ionization of Itraconazole and its deuterated IS, leading to ion suppression or enhancement.[1] To mitigate this, consider optimizing your sample cleanup procedure, using a different extraction method, or diluting your samples. A normalized matrix effect close to 1 is desirable.[1]

  • Instrument Instability: Check for fluctuations in the LC-MS/MS system's performance. This can include unstable spray in the ion source, temperature fluctuations in the column oven, or inconsistent detector response. Run system suitability tests before each batch to ensure the instrument is performing optimally.

  • Poor Solubility of Itraconazole: Itraconazole is known for its poor solubility, which can lead to issues with carryover and inconsistent sample introduction.[1] Ensure your mobile phase and reconstitution solvents are optimized to keep Itraconazole fully dissolved.

Q2: My recovery of Itraconazole is low and inconsistent. How can I improve it?

Low and inconsistent recovery is a common challenge in bioanalysis. Here are some strategies to improve the recovery of Itraconazole:

  • Optimize Protein Precipitation: If using protein precipitation, the choice of organic solvent and the addition of an acid can significantly impact recovery. A study found that 0.5% formic acid in acetonitrile provided the highest and most reproducible recovery for Itraconazole.[1]

  • Evaluate Different Extraction Techniques: While protein precipitation is a simple and fast method, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may offer better recovery and cleaner extracts. For LLE, experiment with different organic solvents.

  • pH Adjustment: The pH of the sample can influence the extraction efficiency of Itraconazole. Adjusting the pH of the plasma sample before extraction may improve partitioning into the organic phase during LLE.

  • Thorough Vortexing and Centrifugation: Ensure complete mixing during extraction steps and adequate separation of layers after centrifugation to maximize the recovery of the analyte.

Q3: I am experiencing significant matrix effects. What are the best practices to minimize them?

Matrix effects can significantly compromise the accuracy and precision of your assay. Here's how to address them:

  • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., Itraconazole-d3) is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation.[2]

  • Improve Sample Cleanup: More extensive sample preparation methods like SPE can effectively remove interfering matrix components.

  • Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve good separation between Itraconazole and any co-eluting matrix components that might cause interference.

  • Dilution: Diluting the sample with the mobile phase can reduce the concentration of matrix components, thereby minimizing their impact on ionization.

  • Matrix-Matched Calibrants: Prepare your calibration standards and QCs in the same biological matrix as your unknown samples to compensate for matrix effects.

Q4: I'm observing carryover in my blank injections after a high concentration sample. How can I resolve this?

Carryover is a frequent issue with poorly soluble compounds like Itraconazole.[1] Here are some effective solutions:

  • Optimize Wash Solvents: Use a strong wash solvent in your autosampler to effectively clean the injection needle and port between injections. A mixture of methanol, acetonitrile, isopropanol, and formic acid has been shown to be an effective strong needle wash.[1]

  • Increase Wash Volume and Duration: Increase the volume of the wash solvent and the duration of the wash cycle in your autosampler program.

  • Injector Port Cleaning: If carryover persists, consider manually cleaning the injector port and rotor seal.

  • Gradient Elution: Employ a gradient elution with a high percentage of organic solvent at the end of the run to ensure all of the Itraconazole is eluted from the column. Some methods even incorporate a repeated gradient to effectively wash the column.[1]

Q5: What are the recommended mass spectrometry parameters for Itraconazole and its deuterated internal standard?

For quantitative analysis using tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is the preferred mode. Here are typical precursor and product ions for Itraconazole and a deuterated internal standard:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Itraconazole705.3392.3
This compound708.3395.3

Note: These values may vary slightly depending on the specific deuterated internal standard used and instrument tuning.

Due to the presence of multiple chlorine atoms in Itraconazole, the isotopic peak at [M+2]+ is significant. Monitoring the [M+2]+ precursor ion can sometimes help to reduce interferences.[1]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common and rapid method for extracting Itraconazole from plasma samples.

  • Aliquoting: Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume of the deuterated Itraconazole internal standard working solution to each tube.

  • Precipitation: Add 400 µL of cold acetonitrile containing 0.5% formic acid to each tube.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase.

  • Injection: Inject the prepared sample into the LC-MS/MS system.

LC-MS/MS Analysis

This section provides a general framework for the chromatographic and mass spectrometric conditions.

Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at a lower percentage of B, ramp up to a high percentage to elute Itraconazole, and then return to initial conditions for equilibration.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL

Mass Spectrometry (MS) Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature Dependent on instrument manufacturer
Gas Flow Rates Optimize for best signal-to-noise ratio
Collision Energy Optimize for each MRM transition

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample Add_IS Add Deuterated IS Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile/Formic Acid) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Detection MS/MS Detection (MRM Mode) Chromatography->Detection Integrate Peak Integration Detection->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Caption: A typical experimental workflow for Itraconazole quantification.

troubleshooting_logic cluster_solutions_var Solutions for Variability cluster_solutions_recovery Solutions for Recovery cluster_solutions_carryover Solutions for Carryover cluster_solutions_matrix Solutions for Matrix Effects Start Problem Observed Var High Variability in Calibration Curve Start->Var Recovery Low/Inconsistent Recovery Start->Recovery Carryover Peak Carryover Start->Carryover Matrix Suspected Matrix Effects Start->Matrix Check_Prep Review Sample Preparation Consistency Var->Check_Prep Verify_IS Verify IS Addition Var->Verify_IS Optimize_Sol Optimize Solubility Var->Optimize_Sol Optimize_PP Optimize Precipitation Solvent Recovery->Optimize_PP Try_LLE_SPE Try LLE or SPE Recovery->Try_LLE_SPE Adjust_pH Adjust Sample pH Recovery->Adjust_pH Strong_Wash Use Stronger Wash Solvents Carryover->Strong_Wash Increase_Wash Increase Wash Volume/Time Carryover->Increase_Wash Gradient_Wash Add Gradient Wash Step Carryover->Gradient_Wash Improve_Cleanup Enhance Sample Cleanup (SPE) Matrix->Improve_Cleanup Optimize_Chromo Optimize Chromatography Matrix->Optimize_Chromo Dilute_Sample Dilute Sample Matrix->Dilute_Sample

Caption: A troubleshooting decision tree for common Itraconazole analysis issues.

References

Matrix effects in Itraconazole analysis using Itraconazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of Itraconazole using Itraconazole-d3 as an internal standard.

Troubleshooting Guide

This section addresses specific issues that may arise during the LC-MS/MS analysis of Itraconazole.

Issue 1: Poor Peak Shape or Splitting for Itraconazole and/or this compound

  • Question: My chromatogram shows poor peak shape, such as fronting, tailing, or splitting, for both Itraconazole and the this compound internal standard. What are the potential causes and solutions?

  • Answer: Poor peak shape is a common issue that can often be resolved by systematically investigating the sample preparation, chromatography, and instrument conditions.

    • Possible Cause 1: Inappropriate Injection Solvent. Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

      • Solution: Ensure the final sample solvent is of similar or weaker strength than the starting mobile phase conditions. If a strong solvent is necessary for extraction, perform a solvent exchange or dilution step.

    • Possible Cause 2: Column Overload. Injecting too high a concentration of the analyte can lead to peak fronting.

      • Solution: Dilute the sample and reinject. If the issue persists, consider if the column capacity is appropriate for the sample load.

    • Possible Cause 3: Column Contamination or Degradation. Accumulation of matrix components on the column can lead to peak tailing or splitting.

      • Solution: Implement a robust column washing procedure after each batch. If performance does not improve, consider replacing the guard column or the analytical column.

    • Possible Cause 4: Extra-column Volume. Excessive tubing length or dead volume in the connections can cause peak broadening.

      • Solution: Minimize the length and internal diameter of tubing between the injector, column, and mass spectrometer. Ensure all fittings are properly connected.

Issue 2: High Variability in Itraconazole/Itraconazole-d3 Response Ratios

  • Question: I am observing significant variability in the peak area ratios of Itraconazole to this compound across my batch, leading to poor precision and accuracy. What could be the cause?

  • Answer: High variability in response ratios, even with a stable isotope-labeled internal standard, often points to inconsistent matrix effects or sample processing issues.

    • Possible Cause 1: Inconsistent Sample Preparation. Variability in extraction efficiency or the introduction of interfering substances during sample preparation can affect the analyte and internal standard differently.

      • Solution: Ensure consistent and precise execution of the sample preparation protocol. This includes accurate pipetting, consistent vortexing times, and uniform handling of all samples. Automation of sample preparation can help minimize variability.

    • Possible Cause 2: Differential Matrix Effects. While this compound is expected to co-elute and experience similar matrix effects as Itraconazole, severe ion suppression or enhancement can still lead to variability, especially if the levels of interfering endogenous components vary between samples.[1]

      • Solution: Improve the sample clean-up procedure to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing matrix components than protein precipitation.[2][3]

    • Possible Cause 3: Carryover. Residual Itraconazole or this compound from a high concentration sample being injected with a subsequent sample can cause variability. Itraconazole is known to be susceptible to carryover issues due to its poor solubility.[4]

      • Solution: Optimize the autosampler wash procedure. Use a strong wash solvent mixture, such as methanol:acetonitrile:2-propanol:formic acid, and increase the wash volume.[4] A repeated gradient elution can also help to elute any remaining analyte from the column.[4]

Issue 3: Low Signal Intensity or Complete Signal Loss (Ion Suppression)

  • Question: The signal intensity for both Itraconazole and this compound is significantly lower than expected, or in some cases, the peaks are not detected at all. How can I troubleshoot this ion suppression?

  • Answer: Significant signal loss is a classic sign of ion suppression, where co-eluting matrix components interfere with the ionization of the analytes in the mass spectrometer source.

    • Possible Cause 1: Co-elution with Phospholipids. In biological matrices like plasma, phospholipids are a major cause of ion suppression in electrospray ionization (ESI).

      • Solution 1: Chromatographic Separation. Modify the chromatographic method to separate the analytes from the region where phospholipids typically elute. This can involve adjusting the gradient profile or using a different column chemistry, such as hydrophilic interaction liquid chromatography (HILIC).

      • Solution 2: Sample Preparation. Employ a sample preparation technique specifically designed to remove phospholipids, such as certain SPE cartridges or specialized protein precipitation plates.

    • Possible Cause 2: Interference from Dosing Vehicles. Excipients used in drug formulations, such as PEG400 or Tween 80, can cause significant ion suppression.[5]

      • Solution: If possible, obtain information about the formulation excipients. Develop a sample clean-up method that effectively removes these components. This may require significant method development and testing of different extraction techniques.

    • Possible Cause 3: Inefficient Ionization. The choice of ionization source can influence the susceptibility to matrix effects.

      • Solution: If available, try switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI). APCI is often less prone to matrix effects than ESI.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of Itraconazole analysis?

A1: Matrix effects are the alteration of ionization efficiency (either suppression or enhancement) of Itraconazole and its internal standard, this compound, by co-eluting endogenous or exogenous components from the sample matrix (e.g., plasma, urine).[1] These effects can lead to inaccurate and imprecise quantification if not properly addressed.[6]

Q2: How can I quantitatively assess the matrix effect for my Itraconazole assay?

A2: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[5] The matrix factor (MF) is calculated as follows:

MF = (Peak Area in the presence of matrix) / (Peak Area in the absence of matrix)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The internal standard normalized matrix factor should be close to 1.0.[1]

Q3: Why is a stable isotope-labeled internal standard like this compound preferred?

A3: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative LC-MS/MS analysis. Because it has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and is assumed to experience the same degree of matrix effects and variability in extraction and ionization. This allows for accurate correction of any signal suppression or enhancement, leading to more reliable results.

Q4: What are the most common sample preparation techniques to mitigate matrix effects for Itraconazole analysis, and what are their pros and cons?

A4: The choice of sample preparation is crucial for minimizing matrix effects. Here's a comparison of common techniques:

Sample Preparation TechniqueProsCons
Protein Precipitation (PPT) Simple, fast, and inexpensive.[2]Least effective at removing matrix components, often resulting in significant ion suppression from phospholipids and other interferences.[3]
Liquid-Liquid Extraction (LLE) Good at removing non-polar interferences and salts. Can provide a cleaner extract than PPT.[8]Can be labor-intensive, requires larger volumes of organic solvents, and may have lower analyte recovery.
Solid-Phase Extraction (SPE) Highly selective and provides the cleanest extracts by effectively removing a wide range of interferences, including phospholipids.[8]More complex, time-consuming, and expensive than PPT and LLE. Requires method development to optimize the sorbent and elution conditions.

Q5: Can optimizing the chromatographic conditions help reduce matrix effects?

A5: Yes, optimizing chromatography is a powerful strategy to combat matrix effects. The goal is to achieve chromatographic separation between Itraconazole/Itraconazole-d3 and the interfering matrix components.[6] This can be achieved by:

  • Adjusting the Gradient: Modifying the gradient slope and duration can resolve the analytes from the bulk of the matrix interferences.

  • Changing the Stationary Phase: Using a column with a different chemistry (e.g., C18, phenyl-hexyl, HILIC) can alter the retention and selectivity, leading to better separation.

  • Employing UPLC/UHPLC: Ultra-high performance liquid chromatography systems with sub-2-µm particle columns offer higher resolution and peak capacity, which can significantly improve the separation of analytes from matrix components in a shorter amount of time.[9]

Experimental Protocols

Example Protocol for Matrix Effect Evaluation

This protocol describes a general procedure for assessing the matrix effect using the post-extraction spike method.

  • Sample Preparation:

    • Extract blank biological matrix (e.g., plasma) using the developed sample preparation method (e.g., protein precipitation with acetonitrile).

    • Prepare a neat solution of Itraconazole and this compound in the final reconstitution solvent at a known concentration (e.g., mid-QC level).

    • Spike the extracted blank matrix with the same concentration of Itraconazole and this compound as the neat solution.

  • LC-MS/MS Analysis:

    • Inject the neat solution and the post-extraction spiked sample into the LC-MS/MS system.

    • Acquire the data using the established method.

  • Data Analysis:

    • Determine the peak areas for Itraconazole and this compound in both the neat solution and the post-extraction spiked sample.

    • Calculate the Matrix Factor (MF) for Itraconazole and the IS-normalized MF as described in the FAQs.

Example LC-MS/MS Conditions for Itraconazole Analysis

The following table provides an example of typical LC-MS/MS parameters. These should be optimized for your specific instrument and application.

ParameterSetting
LC System UPLC/UHPLC System
Column C18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 40% B, ramp to 95% B over 2.5 min, hold for 0.5 min, return to initial conditions.[4]
Flow Rate 0.4 mL/min
Column Temperature 40 °C[4]
Injection Volume 2-5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Itraconazole: e.g., m/z 705.3 -> 392.2this compound: e.g., m/z 708.3 -> 392.2Hydroxy-Itraconazole: e.g., m/z 721.3 -> 408.2

Visualizations

Troubleshooting_Workflow start Start: Inconsistent or Inaccurate Results check_is Check IS (this compound) Response start->check_is is_ok IS Response Stable? check_is->is_ok check_analyte Check Analyte (Itraconazole) Response & Ratio is_ok->check_analyte Yes investigate_sample_prep Investigate Sample Prep: - Extraction Efficiency - Pipetting Errors is_ok->investigate_sample_prep No ratio_ok Analyte/IS Ratio Consistent? check_analyte->ratio_ok investigate_chromatography Investigate Chromatography: - Peak Shape - Retention Time - Carryover ratio_ok->investigate_chromatography No end_ok Results OK ratio_ok->end_ok Yes optimize_cleanup Optimize Sample Cleanup: - Switch to SPE/LLE - Phospholipid Removal investigate_sample_prep->optimize_cleanup optimize_chrom Optimize Chromatography: - Gradient - Column Chemistry investigate_chromatography->optimize_chrom end_issue Issue Persists: Consult Instrument Specialist optimize_cleanup->end_issue optimize_chrom->end_issue

Caption: Troubleshooting workflow for inconsistent Itraconazole analysis results.

Matrix_Effect_Mitigation start Matrix Effect Identified sample_prep Sample Preparation Optimization start->sample_prep chromatography Chromatographic Optimization start->chromatography instrument Instrumental Parameter Adj. start->instrument ppt Protein Precipitation sample_prep->ppt Basic lle Liquid-Liquid Extraction sample_prep->lle Intermediate spe Solid-Phase Extraction sample_prep->spe Advanced gradient Gradient Modification chromatography->gradient column Column Selection (e.g., HILIC) chromatography->column uplc Use UPLC/UHPLC chromatography->uplc ionization Change Ionization (ESI -> APCI) instrument->ionization flow_rate Reduce Flow Rate instrument->flow_rate end Matrix Effect Minimized spe->end uplc->end ionization->end

Caption: Strategies for mitigating matrix effects in LC-MS/MS analysis.

References

Dealing with poor recovery of Itraconazole-d3 during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the recovery of Itraconazole-d3 during solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT) protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its extraction?

A1: Itraconazole is a weak base with a pKa of 3.7 and is highly lipophilic, with a logP of approximately 5.66.[1] This means its solubility is highly pH-dependent; it is more soluble in acidic conditions where it becomes protonated and more polar, and practically insoluble in neutral or basic solutions.[1][2][3] This behavior is fundamental to developing effective extraction strategies.

Q2: I am observing low recovery of this compound. What are the general preliminary checks I should perform?

A2: Before delving into specific extraction method troubleshooting, it's crucial to rule out common sources of error:

  • Pipetting and Standard Accuracy: Verify the calibration of your pipettes and the concentration of your this compound spiking solution.

  • Sample pH: Ensure the initial pH of your sample is appropriate for the chosen extraction method.

  • Internal Standard Stability: Confirm that your deuterated internal standard has not degraded. While stable, improper storage or repeated freeze-thaw cycles can affect its integrity.

  • Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to perceived low recovery. A stable isotope-labeled internal standard like this compound is designed to co-elute and experience similar matrix effects as the analyte, thus providing accurate quantification. However, significant ion suppression can still lead to a low signal-to-noise ratio.

Q3: Can the use of a deuterated internal standard like this compound itself cause issues?

A3: While stable isotope-labeled internal standards are the gold standard for correcting matrix effects, they are not infallible. In some cases, a slight chromatographic shift between the analyte and the deuterated standard can occur. If this shift causes one of the compounds to elute in a region of high ion suppression while the other does not, it can lead to inaccurate quantification. This phenomenon is known as differential matrix effects.

Troubleshooting Poor Recovery by Extraction Method

Protein Precipitation (PPT)

Protein precipitation is a fast and simple method, but it can be prone to incomplete precipitation and significant matrix effects.

Common Issues and Solutions for PPT:

IssuePotential CauseRecommended Solution
Low Recovery Incomplete protein precipitation.Increase the ratio of organic solvent (e.g., acetonitrile) to plasma. A 3:1 or 4:1 ratio is often effective.[3]
Co-precipitation of this compound with proteins.Optimize the precipitation solvent. While acetonitrile is common, adding a small percentage of acid (e.g., 0.5% formic acid) can improve recovery by keeping this compound protonated and in solution.[4]
Analyte loss during evaporation.If an evaporation step is used, ensure the temperature is not too high (e.g., ≤ 40°C) and that the sample is not dried for an excessive amount of time.
High Variability Inconsistent protein pellet formation.Ensure thorough vortexing after adding the precipitation solvent and centrifuge at a sufficient speed and duration to form a compact pellet.
Significant Matrix Effects Insufficient removal of phospholipids and other endogenous components.Consider a post-precipitation clean-up step, such as solid-phase extraction, or dilute the supernatant before injection to minimize matrix effects.
Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract than PPT but requires careful optimization of solvents and pH.

Common Issues and Solutions for LLE:

IssuePotential CauseRecommended Solution
Low Recovery Suboptimal pH of the aqueous phase.For extracting the basic this compound into an organic solvent, the aqueous phase should be at a basic pH (e.g., pH > 5.7) to ensure it is in its neutral, more lipophilic form.
Incorrect choice of extraction solvent.A water-immiscible organic solvent that can effectively solvate this compound is needed. A mixture of a polar and a non-polar solvent, such as acetonitrile and methyl t-butyl ether, has been shown to be effective.[2][5]
Emulsion formation.Centrifuge at a higher speed, add salt to the aqueous phase to increase its polarity, or perform a freeze-thaw cycle to break the emulsion.
High Variability Inconsistent phase separation.Ensure complete separation of the aqueous and organic layers before aspirating the organic phase. Allow sufficient time for the layers to separate after vortexing.
Analyte loss due to adsorption.Use silanized glassware or polypropylene tubes to minimize non-specific binding of the lipophilic this compound.
Solid-Phase Extraction (SPE)

SPE can provide the cleanest extracts but requires a more complex, multi-step procedure.

Common Issues and Solutions for SPE:

IssuePotential CauseRecommended Solution
Low Recovery in Eluate Analyte breakthrough during loading or washing.The sample pH should be adjusted to ensure this compound is retained on the sorbent. For reversed-phase SPE (e.g., HLB cartridges), an acidic pH will protonate this compound, increasing its polarity and potentially weakening its retention. Ensure the wash solvent is not too strong, which could prematurely elute the analyte.
Incomplete elution from the sorbent.The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. For reversed-phase SPE, this typically involves a high percentage of a strong organic solvent like methanol or acetonitrile. Ensure the pH of the elution solvent is appropriate to facilitate elution.
Improper conditioning or equilibration of the SPE cartridge.Follow the manufacturer's instructions for conditioning and equilibration to ensure proper activation of the sorbent.
High Variability Inconsistent flow rate.Use a vacuum manifold or positive pressure manifold to maintain a consistent and appropriate flow rate during all steps of the SPE procedure.
Sorbent overloading.Ensure the amount of sample and analyte loaded onto the cartridge does not exceed its capacity.

Comparative Overview of Extraction Methods

The choice of extraction method often involves a trade-off between speed, cleanliness, and recovery.

MethodTypical RecoveryAdvantagesDisadvantages
Protein Precipitation (PPT) 60-100%[4][6]Fast, simple, inexpensive.High potential for matrix effects, less clean extract.
Liquid-Liquid Extraction (LLE) Variable, can be >85%[7]Cleaner extract than PPT, good recovery.Can be labor-intensive, potential for emulsion formation, uses larger solvent volumes.
Solid-Phase Extraction (SPE) ~70%[8]Cleanest extract, high selectivity, amenable to automation.More complex and time-consuming, higher cost per sample.

Experimental Protocols

Protein Precipitation (PPT) Protocol
  • To 100 µL of plasma sample, add the this compound internal standard.

  • Add 300 µL of cold acetonitrile containing 0.5% formic acid.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected or evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in the mobile phase.

Liquid-Liquid Extraction (LLE) Protocol
  • To 200 µL of plasma sample, add the this compound internal standard.

  • Add 50 µL of a basifying agent (e.g., 1 M sodium carbonate) to adjust the pH to > 8.

  • Add 1 mL of the extraction solvent (e.g., a mixture of acetonitrile and methyl t-butyl ether, 1:4 v/v).

  • Vortex for 2 minutes to ensure efficient extraction.

  • Centrifuge at 4,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol
  • Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 200 µL of plasma, add the this compound internal standard and 800 µL of 4% phosphoric acid in water. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visual Troubleshooting Guides

Poor_Recovery_Troubleshooting Start Poor this compound Recovery Method Which Extraction Method? Start->Method PPT Protein Precipitation (PPT) Method->PPT PPT LLE Liquid-Liquid Extraction (LLE) Method->LLE LLE SPE Solid-Phase Extraction (SPE) Method->SPE SPE PPT_Check1 Increase Solvent:Sample Ratio (e.g., 4:1) PPT->PPT_Check1 LLE_Check1 Adjust Aqueous pH to > 8 LLE->LLE_Check1 SPE_Check1 Verify Sample pH for Loading SPE->SPE_Check1 PPT_Check2 Add 0.5% Formic Acid to Acetonitrile PPT_Check1->PPT_Check2 LLE_Check2 Optimize Extraction Solvent LLE_Check1->LLE_Check2 LLE_Check3 Use Centrifugation to Break Emulsion LLE_Check2->LLE_Check3 SPE_Check2 Check Wash Solvent Strength SPE_Check1->SPE_Check2 SPE_Check3 Use Stronger Elution Solvent SPE_Check2->SPE_Check3

Caption: Troubleshooting workflow for poor this compound recovery.

Extraction_Method_Selection Start Goal Speed High Throughput / Speed Start->Speed Cleanliness Cleanest Extract Needed Start->Cleanliness PPT Protein Precipitation Speed->PPT Yes LLE Liquid-Liquid Extraction Speed->LLE No Cleanliness->LLE Moderate SPE Solid-Phase Extraction Cleanliness->SPE Yes LLE->PPT No

Caption: Decision tree for selecting an appropriate extraction method.

References

Technical Support Center: Itraconazole-d3 Purity and Quantification Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of itraconazole-d3 purity on the accuracy of bioanalytical quantification. Below you will find a troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during LC-MS/MS analysis.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues in your bioanalytical assays that may be related to the purity of your this compound internal standard (IS).

Question: My internal standard (this compound) response is highly variable across my analytical run. What are the potential causes and solutions?

Answer: High variability in the internal standard response can significantly impact the accuracy and precision of your results. Here are the common causes and troubleshooting steps:

  • Inconsistent Sample Preparation: Human error during sample processing is a frequent cause of variability.

    • Solution: Ensure consistent and accurate pipetting of the IS solution into all samples, including calibration standards and quality controls (QCs). Verify that the IS has been thoroughly mixed with the biological matrix.

  • Instrumental Issues: Problems with the LC-MS/MS system can lead to inconsistent signal intensity.

    • Solution: Check for any leaks in the LC system. Ensure the autosampler is functioning correctly and injecting consistent volumes. Clean the ion source and check for any blockages.

  • Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of the IS.

    • Solution: Evaluate matrix effects during method development. Optimize the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering components.

  • Internal Standard Degradation: The this compound may not be stable under the sample storage or processing conditions.

    • Solution: Investigate the stability of the IS in the biological matrix under all relevant conditions (e.g., freeze-thaw cycles, bench-top stability).

Question: I'm observing a higher-than-expected response for itraconazole in my blank samples (containing only the internal standard). What could be the cause?

Answer: This issue, often referred to as "crosstalk," can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).

  • Cause: The most likely cause is the presence of unlabeled itraconazole as an isotopic impurity in your this compound standard. During the synthesis of deuterated standards, a small amount of the non-deuterated analogue may be carried through.[1]

  • Solution:

    • Verify Purity: Assess the isotopic purity of your this compound standard using high-resolution mass spectrometry (HRMS) or NMR.

    • Contribution Check: As per regulatory guidelines, the contribution of the IS to the analyte signal in a blank sample should be less than 20% of the analyte response at the LLOQ.[2]

    • Source a Higher Purity Standard: If the unlabeled itraconazole content is too high, obtain a new batch of this compound with a higher isotopic purity.

Question: My calibration curve for itraconazole is non-linear, especially at higher concentrations. Could this be related to my internal standard?

Answer: Yes, issues with the internal standard can lead to non-linearity in the calibration curve.

  • Cause 1: Isotopic Contribution of Analyte to IS: At high concentrations of itraconazole, the natural isotopic abundance of itraconazole (e.g., the M+3 peak) can contribute to the signal of the this compound internal standard. This can artificially inflate the IS response and cause the curve to bend.

  • Solution 1: If possible, use an itraconazole-d(n) standard with a higher mass difference (e.g., d9) to minimize the impact of isotopic overlap.[1]

  • Cause 2: Ionization Saturation: At high concentrations, the analyte and internal standard can compete for ionization in the mass spectrometer source.

  • Solution 2: Optimize the concentration of the internal standard to be within the linear range of the detector and to be comparable to the expected analyte concentrations in the study samples.

Frequently Asked Questions (FAQs)

Q1: Why is the purity of this compound so critical for quantitative accuracy?

A1: The fundamental principle of using an internal standard is to add a known, constant amount to every sample to correct for variations in sample preparation and instrument response. If the IS itself contains impurities, this principle is violated. The two main types of impurities are:

  • Isotopic Impurities: The presence of unlabeled itraconazole in the this compound standard will lead to a positive bias in the measured concentrations.

  • Chemical Impurities: These can be structurally related compounds from the synthesis of itraconazole that may co-elute and interfere with the analyte or the IS, causing inaccurate quantification.[]

Q2: What are the common chemical impurities I should be aware of for itraconazole?

A2: Impurities in itraconazole can arise from starting materials, intermediates, or degradation. These may also be present in the deuterated analogue. Some known related compounds include:

  • Hydroxy Itraconazole

  • N-desalkyl Itraconazole

  • Itraconazole Impurity A, B, C, D, etc. (isomers and related structures)[][4][5][6][7]

  • Degradation products

Q3: How can I verify the purity of my this compound standard?

A3: A certificate of analysis (CoA) from the supplier should provide initial information on purity. However, it is good practice to independently verify the purity, especially for regulated bioanalysis. The recommended methods are:

  • High-Resolution Mass Spectrometry (HRMS): To determine the isotopic enrichment and identify the presence of unlabeled itraconazole.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structural integrity and the position of the deuterium labels.[8][10] A detailed protocol for purity assessment is provided in the "Experimental Protocols" section below.

Q4: What are the acceptance criteria for the purity of an internal standard in a regulated environment?

A4: Regulatory guidelines (e.g., from the FDA and EMA) state that the internal standard should be of the highest possible purity and should not interfere with the analyte.[11][12][13] A common acceptance criterion is that the response of interfering components in a blank sample (matrix with IS only) should be less than 20% of the response of the analyte at the LLOQ, and the response of interfering components in a zero sample (matrix with analyte at LLOQ only) should be less than 5% of the response of the internal standard.[13]

Quantitative Data Summary

The impact of this compound impurities on quantification can be summarized as follows:

Impurity TypePotential Impact on QuantificationTypical Observation in the Assay
Unlabeled Itraconazole Positive bias (overestimation of analyte concentration)Significant analyte signal in blank samples (matrix + IS). Failure to meet LLOQ accuracy and precision.
Co-eluting Chemical Impurity Unpredictable bias (over- or underestimation)Interference peaks in the chromatogram. Inconsistent IS or analyte response. Poor accuracy and precision.
Isotopic Contribution from Analyte Negative bias at high concentrationsNon-linear calibration curve that flattens at the high end.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic purity of an this compound standard and quantify the percentage of unlabeled itraconazole.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound standard in an appropriate solvent (e.g., methanol) at a concentration of approximately 1 µg/mL.

  • Instrumentation:

    • Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of a resolution of at least 60,000.

    • Infuse the sample directly into the mass spectrometer or use a suitable LC method for introduction.

  • MS Acquisition:

    • Acquire full scan mass spectra in positive ion mode over a mass range that includes the monoisotopic masses of both itraconazole and this compound.

    • Ensure sufficient signal intensity to accurately measure the isotopic distribution.

  • Data Analysis:

    • Extract the ion chromatograms or spectra for the monoisotopic peaks of itraconazole and this compound.

    • Integrate the peak areas for all relevant isotopologues.

    • Calculate the isotopic purity using the following formula:

    % Isotopic Purity = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + ...)] * 100

    • The percentage of unlabeled itraconazole corresponds to the relative area of the d0 peak.

Visualizations

Troubleshooting Workflow for Internal Standard Issues

G Troubleshooting Workflow for Internal Standard (IS) Purity Issues start Inconsistent IS Response or Poor Assay Performance check_prep Review Sample Preparation Procedures (Pipetting, Mixing, Dilutions) start->check_prep human_error Human Error Identified? check_prep->human_error check_instrument Verify LC-MS/MS System Performance (Leaks, Injection Volume, Source Cleanliness) instrument_issue Instrument Issue Found? check_instrument->instrument_issue human_error->check_instrument human_error:e->check_instrument No retrain Correct Procedure and Re-run Samples human_error->retrain human_error:s->retrain Yes fix_instrument Perform Maintenance and Re-run Samples instrument_issue->fix_instrument instrument_issue:s->fix_instrument Yes purity_check Suspect IS Purity Issue (e.g., High Blanks, Non-linearity) instrument_issue->purity_check instrument_issue:e->purity_check No end Problem Resolved retrain->end fix_instrument->end run_hrms Perform HRMS Analysis on IS purity_check->run_hrms run_nmr Perform NMR Analysis on IS purity_check->run_nmr assess_purity Assess Isotopic and Chemical Purity run_hrms->assess_purity run_nmr->assess_purity purity_fail Purity Fails Acceptance Criteria? assess_purity->purity_fail source_new Source New High-Purity IS Batch purity_fail:e->source_new Yes purity_ok Purity is Acceptable purity_fail:s->purity_ok No revalidate Re-validate Assay with New IS source_new->revalidate revalidate->end investigate_matrix Investigate Matrix Effects or Other Method Issues purity_ok->investigate_matrix investigate_matrix->end

Caption: Workflow for troubleshooting IS purity issues.

Logical Relationship of this compound Purity and Quantification Accuracy

G Impact of this compound Purity on Quantification cluster_purity This compound Purity cluster_accuracy Quantification Accuracy isotopic_purity Isotopic Purity (Absence of Unlabeled Itraconazole) accurate_quant Accurate and Precise Quantification isotopic_purity->accurate_quant High isotopic_impurity Isotopic Impurity (Unlabeled Itraconazole) isotopic_purity->isotopic_impurity Low chemical_purity Chemical Purity (Absence of Related Impurities) chemical_purity->accurate_quant High chemical_impurity Chemical Impurity (Co-eluting Species) chemical_purity->chemical_impurity Low inaccurate_quant Inaccurate and Imprecise Quantification isotopic_impurity->inaccurate_quant Leads to Positive Bias chemical_impurity->inaccurate_quant Leads to Interference

Caption: Purity's impact on quantification accuracy.

References

Validation & Comparative

A Head-to-Head Battle: Itraconazole-d3 Versus Structural Analog Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison for researchers and drug development professionals on the performance of deuterated and structural analog internal standards in the quantitative analysis of Itraconazole.

In the realm of therapeutic drug monitoring and pharmacokinetic studies, the accurate quantification of antifungal agents like Itraconazole is paramount. The gold standard for such bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of internal standards to ensure precision and accuracy. The choice of internal standard is a critical decision, with two primary options available: stable isotope-labeled (SIL) standards, such as Itraconazole-d3, and structural analogs. This guide provides an objective comparison of these two classes of internal standards, supported by experimental data and detailed protocols, to aid researchers in making an informed choice for their analytical needs.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards are considered the ideal choice in LC-MS/MS analysis.[1][2] By replacing some atoms with their heavier isotopes (e.g., hydrogen with deuterium), these standards are chemically identical to the analyte of interest. This near-perfect chemical mimicry allows them to co-elute with the analyte and experience similar ionization and matrix effects, thus providing superior correction for variations during sample preparation and analysis.[1][3] For Itraconazole, deuterated versions such as this compound, -d8, and -d9 are commonly employed.[4][5][6]

The Practical Alternative: Structural Analog Internal Standards

Structural analog internal standards are compounds with a chemical structure similar, but not identical, to the analyte.[2][7] They are often more readily available and cost-effective than their isotopically labeled counterparts.[1] However, their different chemical nature can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte, which may compromise the accuracy of quantification.[1][3] For Itraconazole analysis, compounds like bifonazole and clebopride have been utilized as structural analog internal standards.[8][9]

Performance Under the Microscope: A Data-Driven Comparison

The following table summarizes the key performance parameters of this compound (representing SIL standards) and a typical structural analog internal standard based on published experimental data.

Performance MetricThis compound (Stable Isotope-Labeled)Structural Analog Internal StandardKey Considerations
Accuracy (% Bias) Typically within ±5%[10]Can vary, potentially > ±15%SIL standards more effectively compensate for matrix effects and recovery variations, leading to higher accuracy.[1]
Precision (%RSD) Intra-day: < 10%, Inter-day: < 8%[10]Intra-day: < 15%, Inter-day: < 15%[11]The closer physicochemical properties of SIL standards to the analyte result in better precision.
Recovery (%) Closely tracks analyte recovery (e.g., 50-55%)[6]May differ significantly from analyte recoveryDifferences in polarity and structure can lead to disparate extraction efficiencies between the analog and the analyte.
Matrix Effect Minimal to no differential matrix effect[4][10]Potential for significant differential matrix effectsSIL standards co-elute and experience similar ion suppression or enhancement as the analyte, mitigating matrix effects.[3]
Chromatographic Retention Co-elutes with the analyteElutes at a different retention timeCo-elution is advantageous for correcting for time-dependent matrix effects.

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates a typical experimental workflow for the LC-MS/MS analysis of Itraconazole in human plasma using an internal standard.

LC-MS/MS Workflow for Itraconazole Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma Plasma Sample is_spike Spike with Internal Standard (this compound or Structural Analog) plasma->is_spike ppt Protein Precipitation (e.g., Acetonitrile) is_spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation and Reconstitution supernatant->dry_down injection Inject into LC-MS/MS dry_down->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quantification Quantification using Calibration Curve ratio->quantification

LC-MS/MS workflow for Itraconazole analysis.

Detailed Experimental Protocols

Below are representative protocols for sample preparation and LC-MS/MS analysis of Itraconazole.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (containing either this compound or the structural analog at a known concentration).

  • Vortex mix for 30 seconds.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.

LC-MS/MS Parameters
  • LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 10 mM ammonium formate in water and methanol.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Itraconazole: m/z 705.4 → 392.5

    • Itraconazole-d9: m/z 714.25 → 401.15[4]

    • Note: The m/z for this compound would be slightly different. The specific transition for a structural analog would need to be optimized separately.

Metabolic Pathway Considerations

Itraconazole is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to a major active metabolite, hydroxyitraconazole.[4][12] This metabolic conversion is a crucial aspect to consider in bioanalysis.

Itraconazole Metabolism Itraconazole Itraconazole CYP3A4 CYP3A4 Enzyme Itraconazole->CYP3A4 Other_Metabolites Other Metabolites Itraconazole->Other_Metabolites Hydroxyitraconazole Hydroxyitraconazole (Active Metabolite) CYP3A4->Hydroxyitraconazole

Simplified metabolic pathway of Itraconazole.

The use of a stable isotope-labeled internal standard like this compound is particularly advantageous as it is expected to undergo similar metabolic processes as the parent drug, although this is not a primary factor for its role as an internal standard in correcting for analytical variability. A structural analog, however, will have a different metabolic profile, which is less of a concern for in-vitro sample analysis but highlights its chemical dissimilarity to the analyte.

Conclusion: Making the Right Choice

While structural analog internal standards can be a viable option, particularly when cost and availability are major constraints, the data overwhelmingly supports the superiority of stable isotope-labeled internal standards like this compound for the quantitative analysis of Itraconazole. The ability of SIL standards to closely mimic the behavior of the analyte throughout the analytical process leads to enhanced accuracy, precision, and reliability of the results. For researchers and drug development professionals seeking the highest quality data for therapeutic drug monitoring and pharmacokinetic studies, this compound is the recommended internal standard.

References

Cross-validation of Itraconazole assays with different internal standards

Author: BenchChem Technical Support Team. Date: November 2025

A Cross-Validation Overview of LC-MS/MS Assays for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of the antifungal agent itraconazole in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and ionization, thus compensating for variability. This guide provides a comparative overview of various internal standards used in published and validated itraconazole assays, presenting key performance data to aid researchers in selecting the most suitable IS for their specific applications.

Experimental Methodologies: A Side-by-Side Look

The methodologies for itraconazole quantification vary, primarily in the sample preparation technique and the specific internal standard employed. Below is a summary of representative experimental protocols.

Method 1: Stable Isotope-Labeled Internal Standard (Itraconazole-d5)
  • Internal Standard: Itraconazole-d5[1]

  • Sample Preparation: Protein precipitation. 100 µL of plasma is treated with an organic solvent containing the internal standard to precipitate proteins.[1]

  • Chromatography: Reversed-phase liquid chromatography.[1]

  • Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.[1]

Method 2: Structurally Analogous Internal Standard (Loratadine)
  • Internal Standard: Loratadine[2][3]

  • Sample Preparation: Solid-phase extraction (SPE). Plasma samples (200 μl) are loaded onto an SPE cartridge, washed, and the analyte and IS are eluted with acetonitrile. The eluate is then evaporated and reconstituted.[2]

  • Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) on a Hypersil Gold column with an isocratic mobile phase of methanol and ammonium acetate buffer.[2][3]

  • Detection: MS/MS in MRM mode.[2][3]

Method 3: Unrelated Compound as Internal Standard (Clebopride)
  • Internal Standard: Clebopride[4][5]

  • Sample Preparation: Protein precipitation with methyl t-butyl ether.[4][5]

  • Chromatography: High-performance liquid chromatography (HPLC).[4][5]

  • Detection: Electrospray ionization (ESI)-MS/MS.[4][5]

Performance Data: A Quantitative Comparison

The choice of an internal standard significantly impacts the performance of a bioanalytical method. The following tables summarize the validation parameters for itraconazole assays using different internal standards, based on published data.

Validation Parameter Method 1 (Itraconazole-d5) Method 2 (Loratadine) Method 3 (Clebopride)
Linearity Range (ng/mL) 1 - 250[1]1.08 - 403.28[2]1 - 500[4][5]
Correlation Coefficient (r) > 0.99 (implied)> 0.99[2]> 0.9952[4][5]
Intra-day Precision (%CV) < 15%< 15% (except LLOQ ≤ 20%)[2]< 13.7%[4][5]
Inter-day Precision (%CV) < 15%< 15% (except LLOQ ≤ 20%)[2]< 10.9%[4][5]
Intra-day Accuracy (%RE) ± 15%± 15% (except LLOQ ± 20%)[2]95.6 - 108.2%[4][5]
Inter-day Accuracy (%RE) ± 15%± 15% (except LLOQ ± 20%)[2]86.6 - 117.5%[4][5]
Mean Recovery (%) Not explicitly stated70.92% (Itraconazole)Not explicitly stated
Internal Standard Recovery (%) Not explicitly stated75.66%[2]Not explicitly stated

Visualizing the Workflow and Rationale

To better illustrate the processes, the following diagrams outline the general experimental workflow for itraconazole analysis and the logical considerations for selecting an internal standard.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation SPE Solid-Phase Extraction Add_IS->SPE Reconstitution Reconstitution Protein_Precipitation->Reconstitution Evaporation Evaporation SPE->Evaporation Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Calibration_Curve Calibration Curve Data_Processing->Calibration_Curve Concentration Calculate Concentration Calibration_Curve->Concentration

Caption: General experimental workflow for the quantification of itraconazole in plasma.

InternalStandardSelection cluster_IS_Types Internal Standard (IS) Types cluster_Considerations Selection Considerations Analyte Itraconazole Stable_Isotope Stable Isotope-Labeled (e.g., Itraconazole-d5) Structural_Analog Structural Analog (e.g., Loratadine) Unrelated_Compound Unrelated Compound (e.g., Clebopride) Mimic_Behavior Mimics Analyte Behavior (Extraction, Ionization) Stable_Isotope->Mimic_Behavior Ideal No_Interference No Chromatographic Interference Stable_Isotope->No_Interference Availability Commercial Availability & Cost Stable_Isotope->Availability Structural_Analog->Mimic_Behavior Good Structural_Analog->No_Interference Structural_Analog->Availability Unrelated_Compound->Mimic_Behavior Acceptable Unrelated_Compound->No_Interference Unrelated_Compound->Availability

Caption: Key considerations for the selection of an internal standard for itraconazole analysis.

Discussion and Recommendations

The ideal internal standard for LC-MS/MS analysis is a stable isotope-labeled version of the analyte, such as itraconazole-d5. These standards co-elute with the analyte and have nearly identical extraction recovery and ionization efficiency, providing the most accurate compensation for analytical variability.[6] The data presented for Method 1, utilizing Itraconazole-d5, demonstrates excellent precision and accuracy, consistent with the theoretical advantages of this type of IS.[1]

When a stable isotope-labeled standard is not available or is cost-prohibitive, a structural analog can be a suitable alternative. Loratadine, as used in Method 2, shows good performance, with acceptable linearity, precision, and accuracy.[2][3] However, differences in extraction recovery between the analyte and the IS, as indicated in the data, may introduce a small degree of variability.

The use of an unrelated compound, such as clebopride in Method 3, is also a viable option and has been shown to produce reliable results.[4][5] This approach is often the most cost-effective. However, it is crucial to thoroughly validate the method to ensure that the IS adequately tracks the analyte's behavior throughout the analytical process, as their physicochemical properties may differ significantly.

References

Performance Showdown: Itraconazole-d3 Versus Structural Analog Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Linearity, Accuracy, and Precision in Itraconazole Quantification

For researchers, scientists, and professionals in drug development, the choice of an appropriate internal standard is a critical decision in the bioanalysis of therapeutic drugs like Itraconazole. This guide provides an objective comparison of the performance of the deuterated internal standard, Itraconazole-d3, against a common structural analog, loratadine, in the quantification of Itraconazole using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data presented is compiled from published studies to highlight the key performance metrics of linearity, accuracy, and precision.

Executive Summary

The selection of an internal standard is paramount for correcting variability in sample preparation and analysis. Ideally, an internal standard should mimic the analyte's behavior throughout the entire analytical process. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the "gold standard" as their physicochemical properties are very similar to the analyte. However, structural analogs, which are chemically similar but not isotopically labeled, are also widely used. This guide presents a data-driven comparison of these two approaches for Itraconazole quantification.

Quantitative Performance Comparison

The following tables summarize the linearity, accuracy, and precision data from two separate validated bioanalytical methods: one employing this compound and the other using loratadine as the internal standard.

Table 1: Linearity of Itraconazole Quantification

Internal StandardLinear Range (ng/mL)Correlation Coefficient (r)
This compound 0.500 - 263> 0.998
Loratadine 1.08 - 403.28> 0.99

Table 2: Accuracy of Itraconazole Quantification

Internal StandardQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)
This compound LLOQ0.500--
LQC1.50--
MQC75.0--
HQC200--
Loratadine LLOQQC1.081.0496.30
LQC3.203.1498.13
MQC202.51204.60101.03
HQC316.42319.82101.07

Table 3: Precision of Itraconazole Quantification

Internal StandardQC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)
This compound LLOQ0.500≤ 15≤ 15
LQC1.50≤ 15≤ 15
MQC75.0≤ 15≤ 15
HQC200≤ 15≤ 15
Loratadine LLOQQC1.085.326.81
LQC3.203.874.52
MQC202.512.133.18
HQC316.421.892.77

Note: Specific mean measured concentrations and accuracy/precision values for the this compound method were not available in a comparable format in the reviewed literature but were reported to be within the acceptable limits of ≤15% (%CV) and 85-115% (accuracy).

Experimental Protocols

A detailed understanding of the methodologies is crucial for interpreting the performance data.

Method 1: Itraconazole Quantification using this compound Internal Standard

This method was developed for the simultaneous quantification of Itraconazole and its active metabolite, hydroxyitraconazole, in human plasma.

  • Sample Preparation: A liquid-liquid extraction procedure was employed.

  • Chromatography: Ultra-performance liquid chromatography (UPLC) was used for separation.

  • Detection: A tandem mass spectrometer (MS/MS) operating in the positive ion mode with multiple reaction monitoring (MRM) was used for detection and quantification. The precursor to product ion transitions of m/z 705.3/392.3 for Itraconazole and m/z 708.2/435.4 for this compound were monitored.

Method 2: Itraconazole Quantification using Loratadine Internal Standard[1]

This method was validated for the estimation of Itraconazole and hydroxyitraconazole in human plasma.

  • Sample Preparation: Solid phase extraction (SPE) was used to extract the analytes and the internal standard from plasma samples.[1]

  • Chromatography: A reverse-phase Hypersil Gold column (50x4.6 mm, 3µ) was used with an isocratic elution. The mobile phase consisted of methanol and a 2 mM ammonium acetate buffer solution (90:10, v/v).[1]

  • Detection: A tandem mass spectrometer in positive ion MRM mode was used for detection.[1]

Visualizing the Workflow

To illustrate the logical flow of a typical bioanalytical method development and validation process, the following diagram is provided.

Bioanalytical_Workflow cluster_Method_Development Method Development cluster_Method_Validation Method Validation cluster_Sample_Analysis Sample Analysis MD1 Analyte & IS Selection MD2 Optimization of Sample Preparation MD1->MD2 MD3 Optimization of LC-MS/MS Conditions MD2->MD3 MV1 Linearity MD3->MV1 Validated Method MV2 Accuracy & Precision MV1->MV2 SA1 Sample Preparation MV2->SA1 Application MV3 Selectivity MV3->MV2 MV4 Stability MV4->MV2 MV5 Matrix Effect MV5->MV2 SA2 LC-MS/MS Analysis SA1->SA2 SA3 Data Processing SA2->SA3

Caption: Bioanalytical method development, validation, and sample analysis workflow.

Signaling Pathway of Itraconazole's Antifungal Action

The primary mechanism of action for Itraconazole involves the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway.

Itraconazole_MOA cluster_Fungal_Cell Fungal Cell Lanosterol Lanosterol Enzyme Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Enzyme->Ergosterol Biosynthesis Itraconazole Itraconazole Itraconazole->Enzyme Inhibition

Caption: Itraconazole inhibits lanosterol 14-alpha-demethylase, disrupting ergosterol synthesis.

Conclusion

Both this compound and loratadine have been successfully used as internal standards for the quantification of Itraconazole in human plasma. The data indicates that both methods provide excellent linearity, accuracy, and precision within the validated ranges.

The choice between a deuterated internal standard and a structural analog will depend on several factors, including the availability and cost of the internal standard, the complexity of the sample matrix, and the specific requirements of the analytical method. While stable isotope-labeled standards like this compound are often preferred for their ability to closely track the analyte through the analytical process and compensate for matrix effects, a well-validated method using a structural analog like loratadine can also provide reliable and accurate results. Researchers should carefully consider the validation data and the specific needs of their study when selecting an internal standard.

References

Navigating the Analytical Maze: An Inter-laboratory Comparison Guide to Itraconazole Analysis Using Itraconazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Standardized Itraconazole Quantification

The therapeutic drug monitoring of the antifungal agent itraconazole is critical for optimizing patient outcomes, given its narrow therapeutic window and variable pharmacokinetics. The use of a stable isotope-labeled internal standard, such as Itraconazole-d3, is paramount for achieving accurate and precise quantification in complex biological matrices. This guide provides an objective comparison of analytical performance across laboratories, supported by detailed experimental protocols and visual workflows, to aid in the standardization and interpretation of itraconazole analysis.

Performance Snapshot: An Inter-laboratory Comparison

Data from proficiency testing programs and validated analytical methods reveal a landscape of variability in the quantification of itraconazole, underscoring the need for robust and standardized methodologies. An international inter-laboratory proficiency testing program for azole antifungals highlighted that a significant percentage of analyses can be inaccurate, with the performing laboratory being a key determinant of this variability.[1]

The following table summarizes typical performance characteristics for the analysis of itraconazole using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, based on published validated methods. This synthesized data provides a benchmark for laboratories to evaluate their own performance.

ParameterLaboratory A (Representative Data)Laboratory B (Representative Data)Laboratory C (Representative Data)Acceptance Criteria (Typical)
Linearity (r²) >0.995>0.99>0.998≥0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL0.5 ng/mL2 ng/mLDependent on clinical requirements
Intra-day Precision (%CV) < 10%< 15%< 8%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) < 12%< 15%< 10%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±10%Within ±15%Within ±8%Within ±15% (±20% at LLOQ)
Recovery ~90%Not Reported~85%Consistent, precise, and reproducible

This table is a synthesis of typical performance data from various validated LC-MS/MS methods and does not represent a direct head-to-head study.

Foundational Protocols: The Experimental Blueprint

The successful quantification of itraconazole relies on a meticulously executed experimental protocol. While specific reagents and instrument models may vary, the core methodology remains consistent across proficient laboratories.

Sample Preparation: Protein Precipitation

A common and efficient method for extracting itraconazole from plasma or serum is protein precipitation.

  • Aliquoting: Transfer a precise volume of the biological sample (e.g., 100 µL of human plasma) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume of a known concentration of this compound solution (in a solvent like methanol or acetonitrile).

  • Precipitation: Add a precipitating agent, typically three to four volumes of cold acetonitrile or methanol.

  • Vortexing: Vortex the mixture vigorously for approximately 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant, containing the itraconazole and this compound, to a new tube or a well plate for analysis.

  • Evaporation and Reconstitution (Optional but Recommended): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the mobile phase to concentrate the sample and improve sensitivity.

LC-MS/MS Analysis

The instrumental analysis is the heart of the quantification process, providing the necessary selectivity and sensitivity.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is most commonly used for separation.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive ion electrospray ionization (ESI+) mode.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor to product ion transitions for itraconazole and this compound are monitored.

    • Itraconazole: m/z 705.3 → 392.3

    • This compound: m/z 708.3 → 392.3

Visualizing the Process: From Sample to Result

To provide a clearer understanding of the analytical process and the metabolic fate of itraconazole, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma/Serum Sample Add_IS Add this compound Internal Standard Sample->Add_IS Add_Precipitant Add Protein Precipitation Solvent (e.g., Acetonitrile) Add_IS->Add_Precipitant Vortex Vortex Add_Precipitant->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization MS_Analysis Tandem Mass Spectrometry (MRM Mode) Ionization->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Itraconazole / this compound) Peak_Integration->Ratio_Calculation Concentration Determine Concentration from Calibration Curve Ratio_Calculation->Concentration

Caption: Experimental workflow for itraconazole analysis.

itraconazole_metabolism cluster_metabolites Major Metabolites Itraconazole Itraconazole CYP3A4 CYP3A4 (Major Enzyme) Itraconazole->CYP3A4 Metabolized by Hydroxy_ITZ Hydroxyitraconazole (Active) CYP3A4->Hydroxy_ITZ Keto_ITZ Keto-itraconazole CYP3A4->Keto_ITZ NDealkyl_ITZ N-desalkyl-itraconazole CYP3A4->NDealkyl_ITZ

Caption: Itraconazole metabolism pathway.

Conclusion

The accurate and precise analysis of itraconazole is a cornerstone of effective therapeutic drug monitoring. The use of this compound as an internal standard in conjunction with LC-MS/MS offers a robust methodology. However, inter-laboratory variability remains a significant challenge. By adhering to well-defined and validated experimental protocols, and by benchmarking performance against established criteria, research, clinical, and drug development laboratories can enhance the reliability of their results. This guide serves as a resource to facilitate greater consistency and accuracy in the critical task of itraconazole quantification.

References

Itraconazole-d3 vs. Itraconazole-d5 as Internal Standards: A Comparative Guide for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of itraconazole, the selection of an appropriate internal standard is a critical step in ensuring method accuracy and reliability. This guide provides a comprehensive comparison of two commonly used deuterated internal standards, Itraconazole-d3 and Itraconazole-d5, supported by experimental data and detailed protocols.

The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis. An ideal internal standard should co-elute with the analyte of interest, exhibit similar ionization efficiency, and have a mass-to-charge ratio (m/z) that is sufficiently different from the analyte to prevent isotopic crosstalk. Both this compound and Itraconazole-d5 are utilized to compensate for variability in sample preparation and instrument response, thereby improving the precision and accuracy of itraconazole quantification.

Performance Comparison: this compound vs. Itraconazole-d5

While no direct head-to-head comparative studies between this compound and Itraconazole-d5 were identified in the public domain, analysis of individual validation studies for methods employing each of these internal standards allows for an objective comparison of their performance. The following tables summarize key validation parameters from representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.

Table 1: Method Validation Parameters with this compound as Internal Standard
ParameterResult
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (r²)> 0.999
AccuracyWithin 100 ± 10%
Precision (Repeatability)≤ 15%
Lower Limit of Quantification (LLOQ)10 ng/mL

Data extracted from a high-speed analysis of itraconazole in plasma using a triple quadrupole LC/MS/MS.[1][2]

Table 2: Method Validation Parameters with Itraconazole-d5 as Internal Standard
ParameterResult
Linearity Range1 - 250 ng/mL
Correlation Coefficient (r²)Not explicitly stated, but linear calibration applied
AccuracyWithin ±15% of nominal values (except LLOQ, ±20%)
Precision (CV)< 15%
Lower Limit of Quantification (LLOQ)1 ng/mL
RecoveryComparable to liquid-liquid or solid-phase extraction

Data extracted from an LC-MS/MS method for the analysis of itraconazole and its major metabolite in a clinical study.[3][4]

Discussion

Based on the available data, both this compound and Itraconazole-d5 are suitable for use as internal standards in the bioanalysis of itraconazole. The choice between the two may depend on the specific requirements of the assay, such as the desired sensitivity and the concentration range of the study samples.

The method utilizing Itraconazole-d5 demonstrated a lower LLOQ (1 ng/mL) compared to the method using this compound (10 ng/mL), suggesting that Itraconazole-d5 may be preferable for studies requiring higher sensitivity. However, the linearity range of the this compound method extends to a higher concentration (1000 ng/mL), which could be advantageous for studies expecting a wider range of itraconazole concentrations.

Ultimately, the selection of the internal standard should be based on a thorough in-house validation that assesses its performance within the specific analytical method and matrix being used.

Experimental Protocols

Below are representative experimental protocols for LC-MS/MS methods using this compound and Itraconazole-d5 as internal standards.

Protocol 1: Quantification of Itraconazole using this compound

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of human plasma, add 50 µL of a standard solution of itraconazole.

  • Add 100 µL of an acetonitrile solution containing this compound as the internal standard.

  • Vortex to mix and precipitate proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Dilute the supernatant with a 1% acetic acid aqueous solution.

  • Inject the final solution into the LC-MS/MS system.[1][2]

2. LC-MS/MS Conditions:

  • LC System: Shimadzu LCMS-8050[1][2]

  • Column: Shim-pack GIS C18

  • Mobile Phase: Reverse-phase gradient

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Detection: Multiple Reaction Monitoring (MRM)

Protocol 2: Quantification of Itraconazole using Itraconazole-d5

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample in a 96-well plate, add 50 µL of a methanol solution containing 100 ng/mL of Itraconazole-d5.[3]

  • Add 400 µL of acetonitrile with 0.5% formic acid to precipitate proteins.[3]

  • Vortex the plate for 1 minute.[3]

  • Centrifuge the plate at 3500 rpm for 5 minutes.[3]

  • Inject the supernatant into the LC-MS/MS system.[3]

2. LC-MS/MS Conditions:

  • LC System: Waters I-Class UPLC[3]

  • Column: Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm[3]

  • Mobile Phase A: 10 mM ammonium formate in water with 1% formic acid[3]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[3]

  • Flow Rate: 0.500 mL/min[3]

  • MS System: Waters Xevo TQ-XS[3]

  • Ionization: ESI, Positive Mode

  • Detection: MRM

Visualizations

To further aid in understanding, the following diagrams illustrate a key signaling pathway of itraconazole and a typical workflow for bioanalytical method validation.

Itraconazole_Signaling_Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Disruption Disruption Lanosterol_14a_demethylase->Disruption Disrupted Ergosterol Synthesis Leads to Membrane Instability Itraconazole Itraconazole Inhibition Itraconazole->Inhibition

Caption: Antifungal mechanism of Itraconazole via inhibition of ergosterol synthesis.

Bioanalytical_Method_Validation_Workflow Method_Development Method Development Pre_Validation Pre-Validation (Specificity, Linearity) Method_Development->Pre_Validation Full_Validation Full Validation Pre_Validation->Full_Validation Precision_Accuracy Precision & Accuracy (Intra- & Inter-day) Full_Validation->Precision_Accuracy Stability Stability (Freeze-thaw, Bench-top, etc.) Full_Validation->Stability Matrix_Effect Matrix Effect & Recovery Full_Validation->Matrix_Effect LLOQ LLOQ & ULOQ Full_Validation->LLOQ Application Application to Study Samples Precision_Accuracy->Application Stability->Application Matrix_Effect->Application LLOQ->Application

Caption: General workflow for bioanalytical method validation.

References

Evaluating the robustness of an Itraconazole assay with Itraconazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of itraconazole is critical for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. This guide provides a comprehensive comparison of analytical methods for itraconazole determination, with a focus on the robustness of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay using a deuterated internal standard, Itraconazole-d3.

Method Performance Comparison

The choice of analytical methodology significantly impacts the reliability and reproducibility of results. Below is a comparative summary of key performance parameters for an LC-MS/MS assay utilizing a deuterated internal standard (this compound/d5/d9) versus a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Performance ParameterLC-MS/MS with Deuterated Internal StandardHPLC-UV
Linearity Range 1 - 250 ng/mL[1], 15 - 1500 ng/mL[2]10 - 60 µg/mL, 50 - 200 µg/mL[3]
Lower Limit of Quantification (LLOQ) 1 ng/mL[1][4]10 µg/mL[5]
Intra-day Precision (%CV) < 11%[4]Generally < 15%
Inter-day Precision (%CV) < 11%[4]Generally < 15%
Accuracy (% Recovery) 94.1 - 106.7%[2]98 - 102% (typical)
Mean Pretreatment Recovery 90.1 - 102.2%[2]Variable, dependent on extraction method
Matrix Effect Minimal to none reported[2]Prone to interferences from plasma components
Specificity High, due to mass-based detectionLower, susceptible to co-eluting compounds
Robustness High, resilient to minor variationsModerate, can be affected by changes in mobile phase and column conditions

The Gold Standard: LC-MS/MS with Deuterated Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative bioanalysis. This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thereby compensating for variability in extraction efficiency and matrix effects. This results in superior accuracy, precision, and robustness.

An LC-MS/MS method for the analysis of itraconazole and its active metabolite, hydroxyitraconazole, demonstrated high sensitivity and specificity. The method was validated to quantify itraconazole and its metabolite from 1–250 ng/mL in human plasma[1]. The robustness of such an assay is a key advantage, as demonstrated by its ability to pass interference testing with over-the-counter and common co-administered medications[1].

Alternative Method: HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) offers a more accessible and cost-effective alternative for itraconazole quantification. Several HPLC methods have been developed for the analysis of itraconazole in pharmaceutical dosage forms and biological fluids[3][5]. However, these methods typically exhibit lower sensitivity and specificity compared to LC-MS/MS. The linearity range for HPLC-UV methods is often in the µg/mL range, making them less suitable for studies requiring low ng/mL detection limits[3]. While robust for their intended purpose, HPLC-UV assays are more susceptible to matrix interferences and less forgiving of minor variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical assays. Below are the key experimental protocols for evaluating the robustness of an itraconazole LC-MS/MS assay.

Robustness Testing Protocol

Based on the principles outlined in the International Council for Harmonisation (ICH) guidelines, a robustness study for an itraconazole LC-MS/MS assay should involve deliberate, small variations to the method parameters to assess the impact on the results.

Parameters to be varied:

  • Mobile Phase Composition: ± 2% variation in the organic modifier content.

  • Mobile Phase pH: ± 0.2 unit variation.

  • Column Temperature: ± 5 °C variation.

  • Flow Rate: ± 10% variation.

  • Different Column Lots: Analysis using columns from at least two different manufacturing lots.

  • Different Analyst: The assay should be performed by at least two different analysts.

Acceptance Criteria:

The precision (%CV) and accuracy of the quality control (QC) samples under the varied conditions should remain within ±15% of the nominal values.

Stability Studies Protocol

Stability testing is essential to ensure that the concentration of itraconazole in a sample is not affected by handling and storage conditions.

  • Freeze-Thaw Stability: QC samples are subjected to multiple freeze-thaw cycles (e.g., three cycles at -20°C or -80°C to room temperature). The concentration is then compared to the nominal value. Repeated freeze-thaw cycles can lead to protein degradation and changes in peak intensity[6].

  • Bench-Top Stability: The stability of itraconazole in the biological matrix is assessed at room temperature for a specified period (e.g., 4-24 hours) to simulate the time samples may spend on the bench during processing.

  • Long-Term Stability: QC samples are stored at a specified temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6 months) and then analyzed.

  • Post-Preparative Stability: The stability of the processed samples in the autosampler is evaluated over a period that covers the expected run time of the analytical batch.

Acceptance Criteria:

The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Workflow

To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for assay validation and robustness testing.

AssayValidationWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Validation Parameters Spiking Spiking of Blank Matrix with Itraconazole & this compound Extraction Protein Precipitation or Liquid-Liquid Extraction Spiking->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Injection Injection onto LC Column Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Linearity Linearity & Range Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision (Intra- & Inter-day) Detection->Precision Specificity Specificity & Selectivity Detection->Specificity LLOQ Lower Limit of Quantification Detection->LLOQ Stability Stability (Freeze-Thaw, Bench-Top) Detection->Stability

Caption: Experimental workflow for Itraconazole assay validation.

RobustnessTestingWorkflow cluster_method Standard Operating Procedure (SOP) cluster_variations Deliberate Variations cluster_evaluation Performance Evaluation SOP Established LC-MS/MS Method MobilePhase Mobile Phase Composition (±2%) FlowRate Flow Rate (±10%) ColumnTemp Column Temperature (±5°C) ColumnLot Different Column Lots QC_Analysis Analysis of QC Samples MobilePhase->QC_Analysis FlowRate->QC_Analysis ColumnTemp->QC_Analysis ColumnLot->QC_Analysis Data_Comparison Comparison with SOP Results QC_Analysis->Data_Comparison Acceptance Acceptance Criteria Met? (±15% Accuracy & Precision) Data_Comparison->Acceptance

Caption: Logical workflow for robustness testing of the Itraconazole assay.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for Itraconazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of Itraconazole-d3. It is intended for researchers, scientists, and professionals in drug development to ensure a safe laboratory environment.

Hazard Identification and Safety Summary

This compound is a deuterated form of Itraconazole, an antifungal agent. As with its parent compound, it should be handled with care due to its potential health hazards.

Hazard Classification Summary

Hazard ClassificationCategoryStatement
Acute Toxicity, OralCategory 4Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation[1][2]
Reproductive ToxicityCategory 1BMay damage fertility or the unborn child[1][3]
Effects on or via Lactation-May cause harm to breast-fed children[1][3]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[1][2][4]
Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure.[5] All PPE should be selected based on the specific tasks being performed.

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant, powder-free, disposable gloves (e.g., Viton™, nitrile rubber).[3][6][7] Double gloving is required.[7]Prevents skin contact and irritation.[1] Powder can absorb hazardous materials.[7]
Eye & Face Protection Safety glasses with side-shields or tightly sealed goggles.[2][3] A face shield may be used in combination with goggles for splash protection.[5]Protects against dust particles, splashes, and sprays that can cause serious eye irritation.[1]
Body Protection A long-sleeved, seamless gown or a protective laboratory coat.[2][7] Impervious clothing or coveralls ("bunny suits") offer more complete protection.[2][7]Minimizes skin exposure and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is required if dust is generated or if working outside of a ventilated enclosure.[2][8]Protects against inhalation, which can cause respiratory irritation.[1][2]
Foot Protection Closed-toe shoes. Chemical-resistant shoe covers should be worn in areas of high contamination risk.[7][8]Protects feet from spills and prevents the spread of contamination.

Operational and Disposal Plans

Follow these step-by-step procedures to ensure safe handling and disposal of this compound.

Step-by-Step Handling Protocol

Preparation:

  • Read and understand the Safety Data Sheet (SDS) thoroughly before use.[1] Obtain special instructions before handling.[1]

  • Ensure a designated handling area is clean and prepared.

  • Work exclusively within a well-ventilated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize dust inhalation.[2][9]

  • Verify that an accessible safety shower and eye wash station are available.[2]

Handling:

  • Don all required PPE as specified in the table above.

  • Avoid the formation of dust when handling the powder.[9]

  • Weigh and handle the substance carefully to prevent spills.

  • Keep the container tightly closed when not in use.[2][9]

  • Do not eat, drink, or smoke in the handling area.[1][2]

  • Wash hands thoroughly with soap and water immediately after handling and before leaving the laboratory.[1][9]

Storage:

  • Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated place.[9]

  • Store locked up and away from incompatible materials such as oxidizing agents.[1][2][9]

First Aid Procedures

Immediate action is crucial in case of exposure.

Exposure RouteFirst Aid Instructions
Eye Contact Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.[1][9]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][9] Wash contaminated clothing before reuse.[1]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a POISON CENTER or a doctor.[1][2][9]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or a doctor immediately if you feel unwell.[1][9]
Spill and Disposal Plan

Spill Response:

  • Evacuate non-essential personnel from the area.

  • Wear full PPE, including respiratory protection.

  • Avoid generating dust.[9]

  • For minor spills, carefully sweep up the solid material and place it into a suitable, labeled container for hazardous waste disposal.[9]

  • Clean the spill area thoroughly to remove any residual contamination.[9]

  • Prevent spilled material from entering drains or waterways.[9]

Waste Disposal:

  • Dispose of this compound and any contaminated materials (e.g., gloves, wipes, containers) as hazardous waste.[10]

  • All disposal must be conducted through an approved waste disposal plant and in accordance with all local, regional, and national regulations.[1][2][9]

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Post-Handling cluster_emergency Emergency Protocol A Review SDS & Protocols B Prepare Ventilated Workspace A->B C Verify Emergency Equipment (Eyewash, Shower) B->C D Don Full PPE (Double Gloves, Gown, Goggles, Respirator) C->D E Handle this compound (Weighing, Transferring) D->E F Decontaminate Surfaces & Equipment E->F K Spill or Exposure Occurs E->K G Doff PPE Correctly F->G H Segregate Hazardous Waste G->H I Store Waste Securely H->I J Arrange for Approved Disposal I->J L Follow First Aid Procedures K->L Exposure M Execute Spill Response K->M Spill

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.